Diiodoacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-diiodoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2I2O2/c3-1(4)2(5)6/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAMFNQVNXPFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564143 | |
| Record name | Diiodoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-89-0 | |
| Record name | Diiodoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diiodoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2-Diiodoacetic Acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2-diiodoacetic acid, a valuable reagent and building block in various research and development applications. The primary synthetic route detailed herein is the malonic ester synthesis, a robust and versatile method for the preparation of substituted carboxylic acids. This document outlines the underlying chemical principles, provides detailed experimental protocols, and presents relevant data to enable the successful synthesis and characterization of the target compound.
Introduction
2,2-Diiodoacetic acid is a halogenated organic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Its utility often stems from the presence of two iodine atoms on the alpha-carbon, which can serve as leaving groups in nucleophilic substitution reactions or participate in various coupling reactions. This guide focuses on a reliable laboratory-scale synthesis of 2,2-diiodoacetic acid, primarily through the well-established malonic ester synthesis pathway.
The Malonic Ester Synthesis Route
The malonic ester synthesis is a classical and highly effective method for the preparation of mono- and di-substituted acetic acids.[1] The general strategy involves the use of a malonic ester, typically diethyl malonate, as a starting material. The key steps of this synthesis for preparing 2,2-diiodoacetic acid are:
-
Enolate Formation: The α-protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base results in the formation of a resonance-stabilized enolate.
-
Di-iodination: The nucleophilic enolate undergoes two successive Williamson ether synthesis-like reactions with an iodinating agent to introduce two iodine atoms at the α-carbon, yielding diethyl 2,2-diiodomalonate.
-
Hydrolysis: The ester groups of diethyl 2,2-diiodomalonate are hydrolyzed to carboxylic acids, typically under acidic or basic conditions.
-
Decarboxylation: The resulting 2,2-diiodomalonic acid is unstable and readily undergoes decarboxylation upon heating to yield the final product, 2,2-diiodoacetic acid.
Experimental Protocols
Synthesis of Diethyl 2,2-Diiodomalonate
Materials:
-
Diethyl malonate
-
Sodium ethoxide (or a suitable base)
-
Absolute ethanol (or a suitable solvent)
-
Iodine (I₂) or another suitable iodinating agent (e.g., iodine monochloride)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Enolate Formation: In a dry round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve sodium ethoxide (2.1 equivalents) in absolute ethanol under an inert atmosphere.
-
To the stirred solution, add diethyl malonate (1 equivalent) dropwise at room temperature. The formation of the sodium salt of diethyl malonate may be observed.
-
Di-iodination: A solution of iodine (2.2 equivalents) in a suitable solvent is then added dropwise to the enolate solution. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). One publication notes the iodination of diethyl malonate can be achieved in a slightly basic aqueous solution.[1]
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude diethyl 2,2-diiodomalonate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis of 2,2-Diiodoacetic Acid
Materials:
-
Diethyl 2,2-diiodomalonate
-
Concentrated hydrochloric acid or sulfuric acid
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydrolysis and Decarboxylation: The crude or purified diethyl 2,2-diiodomalonate is refluxed with an excess of concentrated hydrochloric acid or sulfuric acid. The hydrolysis of the ester groups to carboxylic acids is followed by spontaneous decarboxylation of the unstable di-acid upon heating. The evolution of carbon dioxide gas will be observed.
-
Work-up: After the reaction is complete (as indicated by the cessation of gas evolution), the reaction mixture is cooled to room temperature. The aqueous solution is then extracted several times with diethyl ether.
-
Isolation and Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude 2,2-diiodoacetic acid. The product can be further purified by recrystallization from a suitable solvent system.
Data Presentation
Quantitative data for the synthesis of 2,2-diiodoacetic acid is not extensively reported in the literature. The following tables provide a template for researchers to record their experimental data.
Table 1: Reaction Conditions and Yields for the Synthesis of Diethyl 2,2-Diiodomalonate
| Parameter | Value |
| Diethyl Malonate (moles) | |
| Base (type and moles) | |
| Iodinating Agent (type and moles) | |
| Solvent (and volume) | |
| Reaction Temperature (°C) | |
| Reaction Time (hours) | |
| Crude Yield (g) | |
| Purified Yield (g) | |
| Percent Yield (%) |
Table 2: Characterization Data for 2,2-Diiodoacetic Acid
| Property | Observed Value | Reference Value |
| Melting Point (°C) | ||
| ¹H NMR (solvent, ppm) | ||
| δ (CHI₂) | ||
| δ (COOH) | ||
| ¹³C NMR (solvent, ppm) | ||
| δ (CHI₂) | ||
| δ (COOH) | ||
| IR (cm⁻¹) | ||
| ν (C=O) | ||
| ν (O-H) | ||
| Mass Spectrometry (m/z) | ||
| [M]+ or [M-H]- |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key logical steps in the synthesis of 2,2-diiodoacetic acid.
References
Diiodoacetic Acid (CAS 598-89-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diiodoacetic acid (DIAA), with CAS number 598-89-0, is a halogenated acetic acid that has garnered interest primarily as a disinfection byproduct (DBP) in water treatment processes. While its presence in drinking water is a public health concern due to potential toxicity, its chemical reactivity also presents opportunities for its application in research and as a synthon in drug development. This technical guide provides an in-depth overview of the chemical properties, synthesis, biological effects, and potential applications of this compound. A significant portion of the detailed biological and mechanistic data presented is extrapolated from studies on the closely related and more extensively researched iodoacetic acid (IAA), providing a predictive framework for understanding DIAA's behavior.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₂H₂I₂O₂. Its structure is characterized by a carboxylic acid group and a carbon atom bonded to two iodine atoms. This di-iodinated structure significantly influences its chemical reactivity, particularly its properties as an alkylating agent.
| Property | Value | Reference |
| CAS Number | 598-89-0 | [1][2][3] |
| Molecular Formula | C₂H₂I₂O₂ | [1][2] |
| Molecular Weight | 311.85 g/mol | |
| Appearance | Data not available; likely a solid | |
| Melting Point | 110 °C | |
| Boiling Point | 320.1 °C (predicted) | |
| Density | 3.310 g/cm³ (predicted) | |
| pKa | 2.24 (predicted) | |
| Synonyms | 2,2-Diiodoacetic Acid, Diiodoethanoic acid |
Synthesis of this compound
Malonic Ester Synthesis Route
The malonic ester synthesis is a versatile method for preparing substituted acetic acids. For this compound, the synthesis would likely proceed through the following conceptual steps:
-
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.
-
Dihalogenation: The enolate is then reacted with two equivalents of an iodinating agent, such as iodine (I₂), to introduce two iodine atoms at the alpha-carbon.
-
Hydrolysis and Decarboxylation: The resulting diethyl diiodomalonate is subjected to acidic hydrolysis to convert the ester groups to carboxylic acids. Subsequent heating leads to decarboxylation, yielding this compound.
Biological Effects and Mechanism of Action
Due to the limited specific research on this compound, much of our understanding of its biological effects is inferred from studies on iodoacetic acid (IAA). As a di-halogenated acetic acid, DIAA is expected to exhibit similar, and likely more potent, toxicological properties due to its enhanced alkylating potential. The primary mechanism of toxicity for haloacetic acids is believed to be their ability to act as alkylating agents, reacting with nucleophilic residues in biomolecules, particularly cysteine residues in proteins.
Cytotoxicity and Genotoxicity
Iodoacetic acid is recognized as one of the most cytotoxic and genotoxic disinfection byproducts. It has been shown to induce DNA damage and has tumorigenic potential in cell line studies. The cytotoxicity of haloacetic acids generally increases with the size of the halogen, suggesting that this compound would be more toxic than its mono-iodinated counterpart.
Effects on Cellular Metabolism
A key molecular target of iodoacetic acid is the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway. By alkylating a cysteine residue in the active site of GAPDH, IAA inhibits glycolysis, leading to a depletion of cellular ATP and pyruvate. This disruption of cellular energy metabolism is a major contributor to its cytotoxic effects. It is highly probable that this compound also targets GAPDH and other sulfhydryl-containing enzymes, potentially with greater efficiency.
Impact on Reproductive Health
Studies on iodoacetic acid have demonstrated its adverse effects on the reproductive system. In vivo and in vitro studies have shown that IAA can disrupt the estrous cycle, alter ovarian gene expression, and decrease estradiol levels in mice. It has also been shown to impair sperm motility and cause DNA damage in sperm. These effects are linked to the induction of apoptosis, disruption of the cell cycle, and altered expression of steroidogenic factors. Given the similar proposed mechanisms of action, this compound is also likely to be a reproductive toxicant.
Signaling Pathway Modulation
Iodoacetic acid has been shown to induce cellular stress responses, including the activation of DNA damage response pathways. Exposure to IAA leads to an increase in the expression of γH2AX, a marker of DNA double-strand breaks, and the induction of the p21/Cdkn1a pathway, which is involved in cell cycle arrest, DNA repair, and apoptosis. This response is often mediated by the tumor suppressor protein p53.
Applications in Research and Drug Development
The high reactivity of the carbon-iodine bonds in this compound makes it a potentially useful tool in chemical biology and a building block in medicinal chemistry.
Cysteine Alkylation in Proteomics
Iodoacetic acid is widely used in proteomics for the alkylation of cysteine residues. This modification prevents the reformation of disulfide bonds after their reduction, which is a crucial step in protein sequencing and mass spectrometry-based protein identification. This compound, with its two leaving groups, could potentially be explored for cross-linking studies or as a probe for vicinal thiol groups in proteins, although this application is not yet established.
Synthon in Organic Synthesis
The diiodo-functionalized carbon of DIAA offers a reactive handle for the introduction of various functionalities in the synthesis of more complex molecules. Its potential as a building block in the development of novel therapeutic agents warrants further investigation, particularly for targeting proteins with reactive cysteine residues.
Experimental Protocols
The following are generalized experimental protocols for studying the effects of this compound, adapted from established methods for iodoacetic acid. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Cytotoxicity Assay
-
Cell Culture: Plate cells of interest (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the DIAA-containing medium.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity, or a trypan blue exclusion assay to count viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.
Western Blot for DNA Damage and Cell Cycle Markers
-
Cell Lysis: After treatment with DIAA, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., γH2AX, p53, p21) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a reactive haloacetic acid with significant toxicological potential, largely inferred from the extensive research on its mono-iodinated analog, iodoacetic acid. Its primary mechanism of action is likely through the alkylation of sulfhydryl groups in proteins, leading to enzyme inhibition, disruption of cellular metabolism, and the induction of cellular stress and DNA damage responses. While its presence as a disinfection byproduct is a cause for concern, its chemical properties also suggest potential applications in chemical biology and as a synthetic intermediate. Further research is needed to fully characterize the specific biological activities and potential applications of this compound, distinguishing it from other haloacetic acids.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Diiodoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diiodoacetic acid (DIAA) is a halogenated acetic acid that has garnered attention primarily as a disinfection byproduct in drinking water. Its molecular structure and high reactivity, stemming from the presence of two iodine atoms on the alpha-carbon, are central to its chemical and toxicological properties. This technical guide provides a comprehensive overview of the molecular structure, bonding, and potential biological interactions of this compound. Due to the absence of published experimental crystallographic or computational studies providing precise bond lengths and angles for this compound, this guide presents computed data for closely related molecules to offer a foundational understanding. Furthermore, it outlines a plausible signaling pathway for its toxicity, based on its action as an alkylating agent, and provides detailed, generalized experimental protocols for its synthesis and characterization.
Molecular Structure and Bonding
This compound (C₂H₂I₂O₂) is a derivative of acetic acid where two hydrogen atoms on the methyl group have been substituted by iodine atoms. This substitution significantly influences the molecule's geometry, electron distribution, and reactivity.
Molecular Geometry
The central carbon atom of the carboxylic acid group (-COOH) is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. The alpha-carbon, bonded to the two iodine atoms and the carboxyl group, is sp³ hybridized, leading to a tetrahedral geometry. The presence of the two large, electronegative iodine atoms is expected to cause steric hindrance and influence the bond angles around the alpha-carbon.
While specific experimental or computational data for this compound's bond lengths and angles are not available in the current literature, a summary of typical bond lengths for the constituent bond types is provided in Table 1 for reference. These values are derived from computational studies of similar small organic molecules.
Table 1: Representative Computed Bond Lengths and Angles
| Parameter | Bond/Angle | Typical Computed Value |
| Bond Lengths | ||
| C-C | ~ 1.54 Å | |
| C=O | ~ 1.21 Å | |
| C-O | ~ 1.36 Å | |
| O-H | ~ 0.97 Å | |
| C-I | ~ 2.14 Å | |
| Bond Angles | ||
| O=C-O | ~ 125° | |
| C-C=O | ~ 126° | |
| C-C-O | ~ 111° | |
| I-C-I | ~ 112° | |
| I-C-C | ~ 109° |
Note: These are representative values from computational models of similar molecules and not experimentally determined values for this compound.
Bonding and Electronic Structure
The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The C-C, C-H, C-I, C-O, and O-H bonds are all sigma bonds. The carbonyl group (C=O) consists of one sigma and one pi bond. The carboxyl group exhibits resonance, leading to delocalization of the pi electrons between the carbonyl oxygen and the hydroxyl oxygen. This resonance stabilizes the carboxylate anion upon deprotonation, contributing to the acidic nature of the molecule.
The high electronegativity of the two iodine atoms and the oxygen atoms creates significant bond polarity within the molecule. The carbon-iodine bonds are relatively weak and susceptible to cleavage, making this compound a potent alkylating agent.
Potential Signaling Pathway: Toxicity via GAPDH Inhibition
The primary mechanism of toxicity for haloacetic acids, including the closely related iodoacetic acid, is believed to be their action as alkylating agents. They readily react with nucleophilic functional groups in biomolecules, particularly the sulfhydryl groups of cysteine residues in proteins. A key target of this alkylation is the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway.
Inhibition of GAPDH by this compound would disrupt glycolysis, leading to a cascade of downstream effects, including the depletion of cellular ATP, accumulation of upstream glycolytic intermediates, and activation of alternative metabolic and stress-response pathways. This proposed signaling pathway is illustrated in the diagram below.
Caption: Proposed signaling pathway for this compound toxicity.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of other haloacetic acids.
Materials:
-
Malonic acid
-
Iodine
-
Sodium hydroxide
-
Sulfuric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid in an aqueous solution of sodium hydroxide.
-
Iodination: Slowly add elemental iodine to the stirred solution. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.
-
Reaction: Heat the mixture under reflux for several hours to ensure complete di-iodination. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with sulfuric acid to a pH of ~1. This will protonate the this compound, making it extractable into an organic solvent.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the this compound with several portions of diethyl ether.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield crude this compound.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of organic solvents).
Characterization of this compound
The following are standard techniques for the characterization of the synthesized this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve a small sample of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The ¹H NMR spectrum is expected to show a singlet for the methine proton (-CHI₂-) and a broad singlet for the carboxylic acid proton (-COOH), which may exchange with residual water in the solvent.
-
¹³C NMR: The ¹³C NMR spectrum will show two signals: one for the alpha-carbon (significantly shifted due to the attached iodine atoms) and one for the carboxyl carbon.
3.2.2. Infrared (IR) Spectroscopy
Acquire the IR spectrum of the purified solid using a Fourier Transform Infrared (FTIR) spectrometer, typically using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. Key expected vibrational bands include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O stretching and O-H bending vibrations.
3.2.3. Mass Spectrometry (MS)
Analyze the sample using a mass spectrometer, for example, with electrospray ionization (ESI) in negative ion mode. The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z value corresponding to the molecular weight of diiodoacetate.
X-ray Crystallography (General Protocol)
While a crystal structure for this compound has not been reported, the following is a general workflow for obtaining one.
Caption: General workflow for X-ray crystallography.
Procedure:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or the Patterson function.
-
Structure Refinement: The initial structural model is refined against the experimental diffraction data to improve the atomic positions and thermal parameters.
-
Validation: The final crystal structure is validated to ensure its quality and accuracy. This involves checking for consistency with known chemical principles and analyzing various crystallographic statistics.
Conclusion
This compound is a molecule of interest due to its presence as a disinfection byproduct and its potential toxicological effects. Its molecular structure, characterized by the presence of two iodine atoms on the alpha-carbon, imparts high reactivity, likely making it a potent alkylating agent that can disrupt cellular metabolism by inhibiting key enzymes such as GAPDH. While experimental data on its precise molecular geometry is currently lacking, this guide provides a foundational understanding of its structure and bonding based on established chemical principles and data from related molecules. The provided generalized experimental protocols offer a starting point for researchers interested in the synthesis and detailed characterization of this compound. Further computational and experimental studies are warranted to fully elucidate the structure-activity relationships of this compound.
The Genesis of Dihaloacetic Acids: A Technical Chronicle of Discovery and Biological Impact
For Immediate Release
This technical guide delves into the discovery, historical synthesis, and evolving understanding of dihalogenated acetic acids (DHAAs), a class of compounds at the intersection of industrial chemistry, environmental science, and pharmacology. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of dichlorinated, dibrominated, and difluorinated acetic acids, from their initial synthesis to their contemporary relevance.
Discovery and Historical Synthesis
The journey into the world of dihalogenated acetic acids began in the mid-19th century, with chemists exploring the reactivity of acetic acid and its derivatives.
1.1. Dichloroacetic Acid (DCA)
The first of the dihaloacetic acids to be synthesized was dichloroacetic acid (DCA). It was reportedly first prepared in 1864 through the chlorination of monochloroacetic acid.[1] This discovery was part of a broader exploration of halogenation reactions on organic acids. Over the years, several other methods for its synthesis were developed, including the hydrolysis of pentachloroethane and the oxidation of 1,1-dichloroacetone. A significant laboratory-scale synthesis involves the reaction of chloral hydrate with calcium carbonate and sodium cyanide, followed by acidification.
1.2. Dibromoacetic Acid (DBA)
The synthesis of dibromoacetic acid (DBA) followed the exploration of bromination reactions. It can be produced by the bromination of bromoacetic acid.[1] Commercial production of DBA remains limited, with its primary use being in research.[1] DBA is not known to occur naturally but has been identified as a disinfection byproduct in drinking water when bromide is present during chlorination.[1]
1.3. Difluoroacetic Acid (DFA)
The introduction of fluorine into acetic acid to create difluoroacetic acid (DFA) was a later development, owing to the challenges of handling fluorine. An early and significant method for the synthesis of organofluorine compounds is the Swarts reaction, developed by Frédéric Swarts in the late 19th century, which involves the exchange of chloride or bromide atoms with fluoride using antimony trifluoride. While specific details of the very first DFA synthesis are less documented in readily available sources, modern methods include the reaction of dichloroacetic acid with potassium fluoride and the hydrolysis of difluoroacetyl fluoride.
Physicochemical Properties of Dihalogenated Acetic Acids
The substitution of hydrogen atoms with halogens significantly alters the physicochemical properties of acetic acid. The high electronegativity of halogens, particularly fluorine, increases the acidity of the carboxylic acid group. A summary of key properties is presented in Table 1.
| Property | Dichloroacetic Acid (DCA) | Dibromoacetic Acid (DBA) | Difluoroacetic Acid (DFA) |
| Molecular Formula | C₂H₂Cl₂O₂ | C₂H₂Br₂O₂ | C₂H₂F₂O₂ |
| Molecular Weight ( g/mol ) | 128.94 | 217.84 | 96.03 |
| Appearance | Colorless liquid or crystals | White crystalline solid | Colorless liquid |
| Boiling Point (°C) | 194 | 232-234 (decomposes) | 132-134 |
| Melting Point (°C) | 9.7 | 48-50 | -1 |
| pKa | 1.29 | 1.43 | 1.33[2] |
| Water Solubility | Miscible | Soluble | Miscible |
Biological Activity and Signaling Pathways
Dihalogenated acetic acids have garnered significant attention for their biological effects, particularly their impact on cellular metabolism and signaling pathways.
3.1. Dichloroacetic Acid (DCA) and Pyruvate Dehydrogenase Kinase (PDK) Inhibition
DCA is a well-characterized inhibitor of pyruvate dehydrogenase kinase (PDK). PDK phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), a key mitochondrial enzyme that links glycolysis to the citric acid cycle. By inhibiting PDK, DCA effectively "removes the brakes" on PDC, promoting the conversion of pyruvate to acetyl-CoA and shifting cellular metabolism from glycolysis towards oxidative phosphorylation. This mechanism is of particular interest in cancer research, as many cancer cells exhibit a metabolic phenotype known as the Warburg effect, characterized by high rates of glycolysis even in the presence of oxygen. Reversing this effect with DCA has been shown to induce apoptosis in cancer cells. Beyond its effect on PDK, DCA has also been reported to influence other signaling pathways, including the Akt/mTOR and p53 pathways.
3.2. Dibromoacetic Acid (DBA) and Apoptosis Induction
Dibromoacetic acid has been shown to induce apoptosis in various cell types. Studies have indicated that DBA can trigger programmed cell death through the Fas/FasL signaling pathway. The Fas receptor (Fas), a member of the tumor necrosis factor receptor superfamily, upon binding to its ligand (FasL), initiates a signaling cascade that culminates in the activation of caspases and subsequent apoptosis. Furthermore, DBA has been found to activate mitogen-activated protein kinase (MAPK) signaling cascades, which are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
Experimental Protocols
To facilitate further research, this section provides an overview of the methodologies for key toxicological assays used to evaluate dihalogenated acetic acids.
4.1. Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
-
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a substance to cause mutations that revert the bacteria to a histidine-prototrophic state (His+), allowing them to grow on a histidine-deficient medium.
-
Methodology:
-
Bacterial Strains: Select appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) based on their sensitivity to different types of mutagens.
-
Metabolic Activation: The test is performed with and without the addition of a metabolic activation system (S9 fraction), typically derived from rat liver homogenates, to mimic mammalian metabolism.
-
Exposure: A suspension of the bacterial culture is mixed with the test compound at various concentrations, with or without the S9 mix.
-
Plating: The mixture is plated on minimal glucose agar plates lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (His+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
4.2. SOS Chromotest
The SOS Chromotest is a colorimetric assay that measures the induction of the SOS response in Escherichia coli as an indicator of DNA damage.
-
Principle: In E. coli, DNA damage induces the SOS response, a complex regulatory network. This test utilizes a genetically engineered strain of E. coli in which the lacZ gene (encoding for β-galactosidase) is fused to an SOS-inducible gene (e.g., sfiA). When a genotoxic agent damages the bacterial DNA, the SOS response is triggered, leading to the expression of the lacZ gene and the synthesis of β-galactosidase.
-
Methodology:
-
Bacterial Culture: An exponential phase culture of the E. coli PQ37 tester strain is used.
-
Exposure: The bacteria are incubated with various concentrations of the test substance for a few hours.
-
Enzyme Assay: The activity of β-galactosidase is measured using a colorimetric substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG). The intensity of the color produced is proportional to the amount of enzyme, which in turn reflects the extent of DNA damage.
-
Data Analysis: The induction factor is calculated as the ratio of β-galactosidase activity in the presence of the test compound to the activity in the negative control. A dose-dependent increase in the induction factor indicates a genotoxic effect.
-
4.3. Newt Micronucleus Test
The newt micronucleus test is an in vivo cytogenetic assay used to detect chromosomal damage.
-
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increased frequency of micronucleated cells in a population is an indicator of chromosomal damage. The larval stage of the newt (Pleurodeles waltl) is often used due to its sensitivity and the ease of observing micronuclei in its erythrocytes.
-
Methodology:
-
Test Organisms: Larval stages of the newt are exposed to the test substance dissolved in the aquarium water.
-
Exposure: The exposure period typically lasts for several days.
-
Sample Collection: Blood samples are collected from the gills or tail of the larvae.
-
Slide Preparation: Blood smears are prepared on microscope slides, fixed, and stained (e.g., with Giemsa stain).
-
Microscopic Analysis: The frequency of micronucleated erythrocytes is determined by scoring a large number of cells (e.g., 2000 cells) per animal under a microscope.
-
Statistical Analysis: The results from the treated groups are statistically compared to a concurrent negative control group. A significant, dose-related increase in the frequency of micronucleated erythrocytes indicates a clastogenic or aneugenic effect.
-
Conclusion
The dihalogenated acetic acids, born from early explorations in organic synthesis, have evolved from chemical curiosities to compounds of significant environmental and biomedical interest. Their journey underscores the importance of understanding the fundamental chemistry of these molecules to unravel their complex biological activities. For researchers and drug development professionals, the continued investigation of DHAAs and their mechanisms of action holds promise for the development of novel therapeutic strategies and a deeper understanding of cellular metabolism and toxicology.
References
Diiodoacetic Acid as an Alkylating Agent: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diiodoacetic acid (DIAA), also known as iodoacetic acid (IAA), is a potent alkylating agent with significant implications in biochemical research and toxicology. Its primary mechanism of action involves the irreversible alkylation of nucleophilic residues on biomolecules, most notably the thiol group of cysteine residues in proteins. This covalent modification leads to the inhibition of critical enzymes, disruption of cellular metabolism, induction of oxidative stress, and ultimately, cell death. This technical guide provides an in-depth exploration of the core mechanisms of DIAA's action, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.
Core Mechanism: Cysteine Alkylation
The fundamental mechanism of this compound as an alkylating agent is its reaction with nucleophilic functional groups in biological macromolecules. The most prominent target is the sulfhydryl (thiol) group of cysteine residues in proteins.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate anion, -S⁻), a potent nucleophile, attacks the electrophilic α-carbon of DIAA. This attack leads to the displacement of the iodide ion, a good leaving group, and the formation of a stable, irreversible thioether bond. The product of this reaction is S-carboxymethylcysteine.[1][2] This covalent modification can lead to a loss of protein function, particularly if the alkylated cysteine residue is located within the active site of an enzyme or is crucial for maintaining the protein's tertiary structure.
Beyond cysteine, at higher concentrations or under specific pH conditions, DIAA can also react with other nucleophilic amino acid residues such as histidine, lysine, and methionine, although these reactions are generally less favorable.[3]
Diagram of the SN2 Reaction between this compound and Cysteine
Caption: SN2 reaction of this compound with a cysteine residue.
Key Molecular Targets and Consequences
The alkylating activity of DIAA leads to the inhibition of a variety of enzymes, with those containing catalytically active cysteine residues being particularly susceptible.
Inhibition of Glycolysis: Targeting GAPDH
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. GAPDH possesses a highly reactive cysteine residue (Cys149 in humans) in its active site, which is essential for its catalytic activity. DIAA irreversibly alkylates this cysteine, leading to the potent inhibition of GAPDH.[4][5] This inhibition blocks glycolysis, leading to a depletion of cellular ATP and a shift towards alternative metabolic pathways.
Disruption of Redox Homeostasis: Depletion of Glutathione
Glutathione (GSH) is a crucial intracellular antioxidant, protecting cells from damage by reactive oxygen species (ROS). As a tripeptide containing cysteine, GSH is a direct target for alkylation by DIAA. The reaction between DIAA and GSH forms S-carboxymethylglutathione, leading to the depletion of the cellular GSH pool. This reduction in antioxidant capacity renders cells more susceptible to oxidative stress and damage.
Inhibition of Cysteine Proteases
Cysteine proteases, such as cathepsins and caspases, play vital roles in protein turnover, cellular signaling, and apoptosis. These enzymes rely on a catalytic cysteine residue for their proteolytic activity. DIAA acts as an irreversible inhibitor of many cysteine proteases by alkylating this essential active site cysteine. Inhibition of these proteases can disrupt normal cellular function and modulate apoptotic pathways.
Quantitative Data on this compound Activity
The following table summarizes available quantitative data regarding the reactivity and inhibitory potential of this compound and related compounds.
| Parameter | Target | Value | Conditions | Reference(s) |
| Second-Order Rate Constant (k) | Cysteine in Thioredoxin | ~5.35 M⁻¹s⁻¹ (for iodoacetate) | pH 7.2 | |
| Cysteine (free) | 36 M⁻¹min⁻¹ (~0.6 M⁻¹s⁻¹) (for iodoacetamide) | pH 7.0, 23°C | ||
| IC₅₀ | GAPDH (in cultured astrocytes) | Half-maximal inhibition observed after ~30 min with 0.3 mM iodoacetamide and faster with iodoacetate. | Cultured astrocytes | |
| Cathepsin B | Not Available | |||
| Caspase-3 | Not Available | |||
| Kᵢ | Cathepsin B | Not Available | ||
| Caspase-3 | Not Available | |||
| k_inact_ / Kᵢ | General irreversible inhibitors | Methodologies available for determination | Varies by assay |
Cellular Signaling Pathways Affected by this compound
The biochemical consequences of DIAA's alkylating activity trigger a cascade of cellular stress responses, activating several key signaling pathways that ultimately determine the cell's fate.
Oxidative Stress and MAPK Signaling
The depletion of glutathione and the direct inhibition of antioxidant enzymes by DIAA lead to an accumulation of reactive oxygen species (ROS), resulting in oxidative stress. This redox imbalance is a potent activator of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, oxidative stress can activate Apoptosis Signal-regulating Kinase 1 (ASK1), a MAPKKK, which in turn phosphorylates and activates the downstream MAPKKs MKK4/7 and MKK3/6. These kinases then activate the MAPKs, JNK (c-Jun N-terminal kinase) and p38, respectively. The sustained activation of JNK and p38 is strongly associated with the induction of apoptosis.
Caption: DIAA-induced MAPK signaling cascade leading to apoptosis.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. While DIAA-induced stress can modulate this pathway, the exact mechanisms are complex and can be cell-type dependent. Oxidative stress has been shown to both activate and inhibit the PI3K/Akt pathway. For instance, ROS can inactivate PTEN, a negative regulator of PI3K, leading to Akt activation. Conversely, sustained stress can lead to the inhibition of Akt, promoting apoptosis. The interplay between DIAA-induced alkylation and this critical survival pathway is an area of active research.
Caption: Overview of the PI3K/Akt/mTOR pathway and its potential modulation by DIAA.
NF-κB Signaling
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response and cell survival. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, including oxidative stress, can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. The role of NF-κB in the context of DIAA exposure can be complex, potentially contributing to both cell survival and inflammatory responses.
Caption: DIAA-induced activation of the NF-κB signaling pathway.
The Intrinsic Apoptosis Pathway
The culmination of DIAA-induced cellular damage, including irreparable DNA damage from oxidative stress and the inhibition of critical survival pathways, often leads to the initiation of the intrinsic (mitochondrial) pathway of apoptosis. Pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, are activated and translocate to the mitochondria, where they induce mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Caption: The intrinsic apoptosis pathway triggered by DIAA-induced cellular damage.
Experimental Protocols
In Vitro Protein Alkylation and LC-MS/MS Analysis
This protocol describes a general workflow for the alkylation of proteins with DIAA and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify modified cysteine residues.
Materials:
-
Purified protein of interest
-
This compound (DIAA)
-
Dithiothreitol (DTT)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Urea (8 M)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting column
-
LC-MS/MS instrument
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve the protein in 8 M urea in 50 mM ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Add DIAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching and Digestion:
-
Add DTT to a final concentration of 20 mM to quench the excess DIAA.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the sample by LC-MS/MS.
-
Search the data against the protein sequence database, including a variable modification of +58.0055 Da on cysteine residues (carboxymethylation).
-
GAPDH Inhibition Assay
This protocol outlines a colorimetric assay to measure the inhibition of GAPDH activity by DIAA.
Materials:
-
Purified GAPDH enzyme
-
Triethanolamine buffer (100 mM, pH 8.6)
-
Glyceraldehyde-3-phosphate (G3P)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Sodium arsenate
-
This compound (DIAA) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a reaction mixture containing triethanolamine buffer, NAD⁺ (2.5 mM), and sodium arsenate (10 mM).
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add a constant amount of GAPDH enzyme to each well.
-
Add varying concentrations of DIAA to the wells and incubate for a defined period (e.g., 10, 20, 30 minutes) at room temperature to allow for alkylation.
-
-
Initiate the Reaction:
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding G3P (3 mM).
-
-
Measure Activity:
-
Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD⁺ to NADH.
-
The rate of the reaction is proportional to the GAPDH activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each DIAA concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the DIAA concentration to determine the IC₅₀ value.
-
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to assess the cytotoxicity of DIAA on cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (DIAA) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the medium and replace it with fresh medium containing various concentrations of DIAA.
-
Include a vehicle control (medium with the solvent used to dissolve DIAA).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each DIAA concentration relative to the vehicle control.
-
Plot the percentage of viability against the DIAA concentration to determine the IC₅₀ value.
-
Conclusion
This compound exerts its biological effects primarily through its potent alkylating activity, with cysteine residues in proteins being the principal targets. The irreversible modification of key enzymes such as GAPDH and cysteine proteases leads to a cascade of downstream events, including the disruption of cellular metabolism, induction of oxidative stress, and activation of apoptotic signaling pathways. Understanding the detailed mechanism of action of DIAA is crucial for its application as a research tool and for assessing its toxicological impact. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this reactive compound and its complex interactions within biological systems.
References
- 1. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Regulation of apoptosis signal-regulating kinase 1 in redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
"toxicogenomic analysis of Diiodoacetic acid exposure"
An In-depth Technical Guide to the Toxicogenomic Analysis of Diiodoacetic Acid (DIAA) Exposure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (DIAA) is a halogenated acetic acid formed as a byproduct of water disinfection processes. While toxicological data exists for many haloacetic acids (HAAs), specific toxicogenomic studies on DIAA are notably scarce in publicly available literature. This guide addresses this critical knowledge gap by synthesizing information from related HAA compounds and established toxicological principles to outline the probable molecular mechanisms of DIAA toxicity. We propose a primary role for the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism, leading to downstream oxidative stress. This document provides researchers with inferred signaling pathways, detailed hypothetical experimental protocols, and templates for data presentation to guide future toxicogenomic investigations into DIAA.
Inferred Molecular Mechanisms of DIAA Toxicity
Given the structural similarity of DIAA to fatty acids and other haloacetic acids, its toxicological effects are likely mediated through two primary, interconnected pathways: PPARα activation and subsequent oxidative stress.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
PPARα is a ligand-activated transcription factor that serves as a master regulator of lipid metabolism, primarily in the liver. Many xenobiotics that are structurally similar to fatty acids, including other HAAs like perfluoroalkyl acids, are known potent activators of PPARα. Activation of this receptor by a ligand such as DIAA would lead to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.
The upregulation of PPARα target genes leads to profound changes in cellular lipid handling, including increased fatty acid uptake into cells, conversion to acyl-CoA derivatives, and subsequent catabolism via peroxisomal and mitochondrial β-oxidation pathways. While this is a normal physiological process, its sustained and excessive activation by a xenobiotic can lead to adverse effects, including hepatotoxicity and rodent-specific hepatocarcinogenicity.[1]
Oxidative Stress
A direct consequence of the massive induction of fatty acid oxidation, particularly peroxisomal β-oxidation, is the increased production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[1] The first enzyme in the peroxisomal β-oxidation pathway, Acyl-CoA oxidase (ACOX1), transfers electrons directly to oxygen, generating H₂O₂. Under normal conditions, this H₂O₂ is neutralized by cellular antioxidant systems, such as catalase.
However, sustained PPARα activation can overwhelm these defenses, leading to a state of oxidative stress. This excess ROS can damage cellular macromolecules, including lipids, proteins, and DNA. Oxidative DNA damage is a well-established mechanism of genotoxicity and carcinogenicity for many chemicals, and oxidative stress is recognized as a common feature of haloacetic acid-induced toxicity.[2][3]
Proposed Experimental Design for DIAA Toxicogenomics
To formally investigate the toxicogenomic effects of DIAA, a structured experimental workflow is required. The following diagram outlines a comprehensive approach, from in-vivo exposure to bioinformatics analysis.
References
- 1. Toxicogenomics approaches to address toxicity and carcinogenicity in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and Other Relevant Data - Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oxidative Stress and Genotoxic Potency Data for Haloacetic Acids - Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
Diiodoacetic Acid: A Technical Guide to its Effects on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cellular effects of diiodoacetic acid (DIAA) is limited in publicly available scientific literature. This guide synthesizes information on its close structural analog, iodoacetic acid (IAA), to provide a comprehensive overview of the likely cellular and molecular impacts of DIAA. The mechanisms and quantitative data presented are primarily derived from studies on IAA and should be considered as predictive for DIAA, pending further specific investigation.
Introduction
This compound (DIAA) is a halogenated acetic acid and a disinfection byproduct formed during water treatment processes.[1][2] While its presence in the environment raises toxicological concerns, its structural similarity to iodoacetic acid (IAA), a well-characterized metabolic inhibitor, suggests potential applications in biomedical research and drug development, particularly in oncology. This technical guide explores the known and anticipated effects of DIAA on critical cellular pathways, drawing heavily on the extensive research conducted on IAA.
The primary mechanism of action for haloacetic acids like IAA is the alkylation of cysteine residues in proteins, leading to the inhibition of key enzymes.[3] This activity disrupts cellular metabolism and can trigger a cascade of events, including the induction of apoptosis, cell cycle arrest, and oxidative stress. Understanding these effects is crucial for assessing the toxicological risk of DIAA and for exploring its potential as a therapeutic agent.
Core Cellular Effects of this compound (Inferred from Iodoacetic Acid Data)
The cellular impact of DIAA is anticipated to be pleiotropic, affecting several fundamental processes. The following sections detail the effects on key cellular pathways based on studies of its mono-iodinated counterpart, IAA.
Inhibition of Glycolysis
The most well-documented effect of iodoacetic acid is the potent inhibition of glycolysis through the direct inactivation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[4][5] GAPDH is a critical enzyme in the glycolytic pathway, and its inhibition leads to a depletion of cellular ATP and pyruvate.
Mechanism of GAPDH Inhibition:
The DOT script below illustrates the inhibitory action on the glycolytic pathway.
Caption: Inhibition of GAPDH by this compound in the Glycolytic Pathway.
Induction of Apoptosis
By disrupting cellular energy metabolism and inducing oxidative stress, DIAA is expected to be a potent inducer of apoptosis. Studies on IAA demonstrate its ability to modulate the expression of key apoptosis-regulating genes.
Signaling Pathway for Apoptosis Induction:
The following diagram outlines the apoptotic pathway initiated by DIAA-induced cellular stress.
Caption: Apoptotic Signaling Pathway Induced by this compound.
Cell Cycle Arrest
IAA has been shown to interfere with the cell cycle, leading to an arrest at various phases. This effect is likely mediated by the altered expression of cyclins and cyclin-dependent kinases (CDKs), as well as their inhibitors.
Cell Cycle Regulation Pathway:
This diagram illustrates the key regulatory points in the cell cycle affected by DIAA.
Caption: this compound's Influence on Cell Cycle Regulators.
Induction of Oxidative Stress
IAA is known to induce oxidative stress by increasing the production of reactive oxygen species (ROS). This is a key mechanism contributing to its cytotoxicity and genotoxicity. The cellular response to this stress involves the activation of antioxidant pathways, such as the Nrf2-mediated response.
Oxidative Stress and Antioxidant Response Pathway:
The diagram below depicts the induction of oxidative stress and the subsequent cellular antioxidant response.
Caption: this compound-Induced Oxidative Stress and Nrf2-Mediated Antioxidant Response.
Disruption of Steroidogenesis
In specialized cells, such as those in the ovaries, IAA has been shown to disrupt steroidogenesis by altering the expression of key enzymes involved in hormone synthesis.
Steroidogenesis Pathway Disruption:
The following diagram illustrates the impact of DIAA on the steroidogenic pathway.
Caption: Disruption of Steroid Hormone Synthesis by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of iodoacetic acid (IAA) on various cellular parameters. These values can serve as a preliminary guide for designing experiments with DIAA.
Table 1: Cytotoxicity of Iodoacetic Acid
| Cell Line | Assay | Endpoint | Concentration (µM) | Reference |
| Mouse Ovarian Follicles | Growth Inhibition | Significant decrease | 10 and 15 | |
| TK6 | Cytotoxicity | - | > Bromoacetic acid > Chloroacetic acid |
Table 2: Effects of Iodoacetic Acid on Gene Expression in Mouse Ovarian Follicles
| Gene | Effect | Concentration (µM) | Pathway | Reference |
| Bcl2 | Decreased | Not specified | Apoptosis | |
| Bcl2l10 | Decreased | Not specified | Apoptosis | |
| Bax | Increased | Not specified | Apoptosis | |
| Aimf1 | Increased | Not specified | Apoptosis | |
| Ccnd2 | Decreased | 500 mg/L (in vivo) | Cell Cycle | |
| Ccna2 | Increased | 500 mg/L (in vivo) | Cell Cycle | |
| Ccnb1 | Increased | 500 mg/L (in vivo) | Cell Cycle | |
| Cdk4 | Increased | 500 mg/L (in vivo) | Cell Cycle | |
| Cdkn1a | Increased | Not specified | Cell Cycle | |
| Star | Increased | 10 and 15 | Steroidogenesis | |
| Cyp11a1 | Increased | 10 and 15 | Steroidogenesis | |
| Hsd3b1 | Increased | 10 and 15 | Steroidogenesis | |
| Cyp17a1 | Decreased | 2, 5, 10, and 15 | Steroidogenesis | |
| Hsd17b1 | Decreased | 2, 10, and 15 | Steroidogenesis | |
| Cyp19a1 | Decreased | 10 and 15 | Steroidogenesis |
Table 3: Effects of Iodoacetic Acid on Steroid Hormone Levels in Mouse Ovarian Follicle Culture
| Hormone | Effect | Concentration (µM) | Reference |
| Pregnenolone | Increased | 10 | |
| Progesterone | Increased | 2 and 10 | |
| Androstenedione | Decreased | 10 and 15 | |
| Testosterone | Decreased | 10 and 15 | |
| Estradiol | Decreased | 10 and 15 |
Experimental Protocols
The following are summaries of experimental methodologies employed in studies of iodoacetic acid, which can be adapted for research on this compound.
In Vitro Follicle Culture
Objective: To assess the effects of a compound on ovarian follicle growth and steroidogenesis.
Methodology:
-
Antral follicles are isolated from the ovaries of sexually mature female mice.
-
Individual follicles are cultured in a serum-free medium supplemented with hormones and growth factors.
-
The test compound (e.g., DIAA dissolved in a suitable solvent like DMSO) is added to the culture medium at various concentrations. A vehicle control (solvent only) is run in parallel.
-
Follicle diameter is measured daily to assess growth.
-
At the end of the culture period, the medium is collected for hormone analysis (e.g., by ELISA), and the follicles are harvested for gene expression analysis (e.g., by qPCR) or protein analysis (e.g., by Western blot).
Experimental Workflow for In Vitro Follicle Culture:
Caption: Workflow for In Vitro Follicle Culture and Analysis.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of a compound on cell viability.
Methodology:
-
Cells of a chosen line are seeded in multi-well plates and allowed to adhere.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period, cell viability is assessed using various methods:
-
MTT Assay: Measures mitochondrial reductase activity.
-
Trypan Blue Exclusion: Differentiates between viable and non-viable cells based on membrane integrity.
-
Luminescent Cell Viability Assay: Quantifies ATP levels.
-
-
The results are used to calculate the IC50 value (the concentration that inhibits 50% of cell viability).
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis and changes in cell cycle distribution.
Methodology:
-
Cells are treated with the test compound for a specified duration.
-
For apoptosis analysis, cells are stained with Annexin V (to detect early apoptosis) and propidium iodide (PI) (to detect late apoptosis and necrosis).
-
For cell cycle analysis, cells are fixed and stained with a DNA-intercalating dye such as PI.
-
The stained cells are analyzed by flow cytometry to determine the percentage of cells in different apoptotic states or cell cycle phases.
Conclusion and Future Directions
While direct experimental evidence for the cellular effects of this compound remains scarce, the extensive research on its analog, iodoacetic acid, provides a strong foundation for predicting its biological activities. DIAA is likely to be a potent inhibitor of glycolysis and an inducer of apoptosis, cell cycle arrest, and oxidative stress. These properties make it a compound of interest for both toxicological assessment and potential therapeutic development.
Future research should focus on validating these predicted effects specifically for DIAA. Key areas of investigation include:
-
Quantitative analysis of DIAA's cytotoxicity across a panel of cancer and non-cancer cell lines to determine its therapeutic index.
-
Detailed mechanistic studies to confirm the inhibition of GAPDH and to identify other potential protein targets.
-
In vivo studies to evaluate the efficacy and toxicity of DIAA in animal models of disease.
-
Transcriptomic and proteomic analyses to obtain a global view of the cellular response to DIAA exposure.
By addressing these research questions, the scientific community can build a comprehensive understanding of the cellular and molecular effects of this compound, paving the way for its potential application in medicine and a more informed assessment of its environmental health risks.
References
- 1. This compound | C2H2I2O2 | CID 14795000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Iodoacetic acid - Wikipedia [en.wikipedia.org]
- 4. Iodoacetate inhibition of glyceraldehyde-3-phosphate dehydrogenase as a model of human myophosphorylase deficiency (McArdle's disease) and phosphofructokinase deficiency (Tarui's disease) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Diiodoacetic Acid for Protein Alkylation in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In mass spectrometry-based proteomics, the reduction of disulfide bonds and subsequent alkylation of cysteine residues are critical steps to ensure accurate protein identification and quantification. This process, by preventing the reformation of disulfide bonds, allows for consistent protein digestion and peptide fragmentation. While iodoacetamide (IAA) and iodoacetic acid are the most commonly used alkylating agents, the exploration of alternative reagents continues in the quest for improved specificity and efficiency.
This application note explores the potential use of Diiodoacetic Acid (DIAA), a dihalogenated analog of acetic acid, for the alkylation of cysteine residues in proteomics workflows. Due to the limited availability of direct empirical data on DIAA in proteomics literature, this document provides a theoretical and comparative overview based on the known reactivity of other haloacetic acids. We will discuss its potential advantages, and provide detailed protocols for its application, alongside a comparative analysis with commonly used alkylating agents.
Principle of Alkylation with this compound
This compound, similar to other haloacetic acids, is an alkylating agent that reacts with nucleophiles. In the context of proteomics, the primary target for alkylation is the thiol group (-SH) of cysteine residues. The reaction proceeds via a nucleophilic substitution, where the deprotonated thiol group (thiolate) of a cysteine residue attacks the carbon atom bearing the iodine atoms, leading to the displacement of one of the iodide ions and the formation of a stable thioether bond. The presence of two iodine atoms is expected to influence the reactivity of the molecule compared to its mono-iodinated counterpart, iodoacetic acid.
Potential Advantages and Considerations
Potential Advantages:
-
Increased Reactivity: The presence of two electron-withdrawing iodine atoms may increase the electrophilicity of the alpha-carbon, potentially leading to a faster reaction rate compared to iodoacetic acid. This could shorten incubation times required for complete alkylation.
-
Alternative for Specific Applications: In certain experimental contexts, the unique chemical properties of DIAA might offer advantages, such as in specific cross-linking studies or when dealing with proteins where standard alkylating agents show poor reactivity.
Considerations:
-
Specificity and Side Reactions: A higher reactivity might also lead to an increase in off-target reactions with other nucleophilic amino acid side chains, such as lysine, histidine, and methionine, as well as the N-terminus of peptides.[1] The extent of these side reactions with DIAA is currently unknown and would require empirical validation.
-
Optimal Reaction Conditions: The optimal pH, temperature, and concentration for DIAA usage in proteomics have not been established. These parameters would need to be carefully optimized to maximize cysteine alkylation while minimizing side reactions.
-
Mass Modification: The addition of a carboxymethyl group from DIAA will result in a specific mass shift on modified cysteine residues, which needs to be accounted for in the database search parameters during mass spectrometry data analysis.
Experimental Protocols
The following protocols are adapted from standard procedures for iodoacetic acid and should be considered as a starting point for optimization when using this compound.
In-Solution Protein Alkylation Protocol
This protocol is suitable for proteins that are soluble in solution.
-
Protein Solubilization and Reduction:
-
Resuspend the protein pellet in a suitable lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
-
Incubate for 30-60 minutes at 37-56°C to reduce all disulfide bonds.
-
-
Alkylation with this compound (DIAA):
-
Prepare a fresh stock solution of DIAA (e.g., 200 mM in the same buffer as the protein sample). Caution: DIAA is a hazardous chemical. Handle with appropriate personal protective equipment.
-
Add the DIAA stock solution to the protein sample to a final concentration of 20-50 mM. The optimal concentration will need to be determined empirically.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Quenching the Reaction:
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM or another thiol-containing reagent like L-cysteine.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with your standard downstream proteomics workflow, such as buffer exchange, protein digestion with trypsin or another protease, and peptide desalting.
-
In-Gel Protein Alkylation Protocol
This protocol is suitable for proteins separated by SDS-PAGE.
-
Gel Electrophoresis and Band Excision:
-
Run the protein sample on a polyacrylamide gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Brilliant Blue).
-
Excise the protein band(s) of interest.
-
Destain the gel pieces with a suitable destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate).
-
-
Reduction:
-
Incubate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate for 45-60 minutes at 56°C.
-
Remove the DTT solution.
-
-
Alkylation:
-
Add a solution of 20-50 mM DIAA in 100 mM ammonium bicarbonate to the gel pieces, ensuring they are fully submerged.
-
Incubate for 30 minutes at room temperature in the dark.
-
Remove the DIAA solution and wash the gel pieces with 100 mM ammonium bicarbonate.
-
-
In-Gel Digestion:
-
Dehydrate the gel pieces with acetonitrile and dry them in a vacuum centrifuge.
-
Rehydrate the gel pieces with a solution containing trypsin (or another protease) and incubate overnight at 37°C.
-
-
Peptide Extraction and Desalting:
-
Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.
-
Pool the extracts, dry them down, and desalt the peptides using a C18 StageTip or equivalent before mass spectrometry analysis.
-
Data Presentation
The following table summarizes the properties and reported side reactions of common alkylating agents. The data for this compound is theoretical and requires experimental verification.
| Alkylating Agent | Chemical Formula | Mass Shift (Da) | Target Residue | Potential Side Reactions |
| Iodoacetamide (IAA) | C₂H₄INO | +57.021 | Cysteine | Lysine, Histidine, Methionine, N-terminus[1] |
| Iodoacetic Acid (IAC) | C₂H₃IO₂ | +58.005 | Cysteine | Methionine, potential for others[1] |
| Chloroacetamide (CAA) | C₂H₄ClNO | +57.021 | Cysteine | Lower side reactions than IAA, but can cause methionine oxidation[2] |
| Acrylamide (AA) | C₃H₅NO | +71.037 | Cysteine | Generally high specificity for cysteine |
| This compound (DIAA) | C₂H₂I₂O₂ | +183.90 (carboxymethyl) | Cysteine (Theoretical) | Expected to be reactive towards Lys, His, Met, N-terminus (Requires Validation) |
Visualizations
Experimental Workflow for In-Solution Protein Alkylation
Caption: Workflow for in-solution protein alkylation using DIAA.
Reaction of this compound with Cysteine
Caption: Proposed reaction of DIAA with a cysteine residue.
Conclusion
This compound presents a theoretically interesting, yet unexplored, alternative for protein alkylation in proteomics. Based on the principles of haloacid chemistry, it may offer faster reaction kinetics due to the presence of two iodine atoms. However, this potential for increased reactivity must be carefully balanced against the likelihood of increased off-target modifications. The protocols and comparative data presented in this application note serve as a foundational guide for researchers interested in investigating the utility of DIAA. Rigorous experimental validation is necessary to determine its optimal reaction conditions, specificity, and overall impact on the quality of proteomics data. The exploration of novel alkylating agents like DIAA is crucial for the continued advancement and refinement of proteomic methodologies.
References
- 1. Chemical modification of transducin with iodoacetic acid: transducin-alpha carboxymethylated at Cys(347) allows transducin binding to Light-activated rhodopsin but prevents its release in the presence of GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodoacetic acid - Sciencemadness Wiki [sciencemadness.org]
Application Note: Diiodoacetic Acid Derivatization Protocol for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiodoacetic acid (DIAA) is a halogenated acetic acid that is of interest in various fields, including environmental monitoring and pharmaceutical research, due to its potential biological activity. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, direct analysis of DIAA by GC-MS is challenging due to its high polarity and low volatility. Derivatization is a necessary step to convert DIAA into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the derivatization of this compound using an esterification method with acidic methanol, followed by GC-MS analysis.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of haloacetic acids using derivatization followed by GC-MS. While specific data for this compound is limited, the data for iodoacetic acid (a closely related compound) and other haloacetic acids provide a strong indication of the expected performance of the method.
Table 1: Recovery and Detection Limits for Iodoacetic Acid in Biological Matrices
| Matrix | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (ng/g) |
| Plasma | 62.6 - 108.0 | < 12.3 | 0.007 - 0.032 |
| Urine | 62.6 - 108.0 | < 12.3 | 0.007 - 0.032 |
| Feces | 62.6 - 108.0 | < 12.3 | 0.007 - 0.032 |
| Liver | 62.6 - 108.0 | < 12.3 | 0.007 - 0.032 |
| Kidney | 62.6 - 108.0 | < 12.3 | 0.007 - 0.032 |
Data adapted from a study on iodoacetic acid in biological specimens[1][2].
Table 2: Recovery of Haloacetic Acids from Water Samples after Methylation
| Compound | Mean Recovery (%) |
| Monochloroacetic acid | 70 - 100 |
| Dichloroacetic acid | 70 - 100 |
| Trichloroacetic acid | 70 - 100 |
| Monobromoacetic acid | 70 - 100 |
| Dibromoacetic acid | 70 - 100 |
Data from a study on the determination of haloacetic acids in water[3].
Experimental Protocols
This section details the methodology for the derivatization of this compound to its methyl ester for subsequent GC-MS analysis.
Materials and Reagents
-
This compound (DIAA) standard
-
Methanol (CH3OH), anhydrous, GC grade
-
Sulfuric acid (H2SO4), concentrated (98%)
-
Sodium sulfate (Na2SO4), anhydrous
-
Methyl tert-butyl ether (MTBE), GC grade
-
Deionized water
-
Sample containing DIAA (e.g., water sample, biological extract)
-
Glassware: test tubes, separator funnel, vials
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Pipettes and syringes
Derivatization Procedure (Methylation)
-
Sample Preparation:
-
For aqueous samples, acidify to a pH of <0.5 with concentrated sulfuric acid.
-
Add a suitable internal standard if quantitative analysis is desired.
-
-
Liquid-Liquid Extraction (LLE):
-
To a 40 mL acidified aqueous sample, add 4 g of anhydrous sodium sulfate and dissolve.
-
Add 4 mL of methyl tert-butyl ether (MTBE).
-
Shake vigorously for 3-5 minutes.
-
Allow the phases to separate for 5-10 minutes.
-
Carefully collect the upper organic layer (MTBE) and transfer it to a clean test tube.
-
-
Esterification Reaction:
-
Prepare a 10% (v/v) solution of sulfuric acid in methanol. Caution: Add acid to methanol slowly and under cooling, as the reaction is exothermic.
-
To the 2 mL MTBE extract, add 0.5 mL of the 10% sulfuric acid in methanol solution.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 50°C for 2 hours in a heating block or water bath.
-
-
Neutralization and Extraction of the Methyl Ester:
-
After cooling to room temperature, add 4 mL of a saturated sodium sulfate solution to the reaction mixture.
-
Shake for 2 minutes and allow the phases to separate.
-
Transfer the upper organic layer containing the this compound methyl ester to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the final extract into the GC-MS system.
-
Recommended GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis of this compound methyl ester. Optimization may be required based on the specific instrument and column used.
Table 3: GC-MS Operating Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial temp: 40°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | 50 - 450 amu |
| Solvent Delay | 3 - 5 minutes |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the derivatization and analysis of this compound.
Caption: Experimental workflow for DIAA derivatization and GC-MS analysis.
References
Application Note: Quantification of Diiodoacetic Acid in Water Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diiodoacetic acid (DIAA) is a member of the haloacetic acids (HAAs), a class of disinfection byproducts (DBPs) formed when disinfectants like chlorine react with natural organic matter in water sources.[1] Due to their potential cytotoxicity and mutagenicity, monitoring the levels of HAAs in drinking water is a significant public health concern.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred analytical technique for this purpose. It offers high sensitivity, selectivity, and eliminates the need for complex sample derivatization steps often required by gas chromatography (GC) methods.[2][3] This application note provides a detailed protocol for the quantification of this compound in water samples using a direct injection LC-MS/MS method.
Principle
The method utilizes the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.[4] A water sample, after minimal preparation, is injected into the LC system. This compound is separated from other matrix components on a reversed-phase chromatography column. The analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in negative mode.
Quantification is achieved using Multiple Reaction Monitoring (MRM). In the first quadrupole (Q1), the deprotonated DIAA molecule (precursor ion) is selected. This ion is then fragmented in the collision cell (Q2). In the third quadrupole (Q3), specific fragment ions (product ions) are selected and detected. This process of monitoring a specific precursor-to-product ion transition provides excellent selectivity and reduces background noise, enabling low detection limits. Typically, two transitions are monitored: a "quantifier" for concentration measurement and a "qualifier" for identity confirmation.
Experimental Protocol
1. Materials and Reagents
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: A reversed-phase column suitable for polar compounds (e.g., Thermo Scientific™ Acclaim™ HAA, CAPCELLPAK C18, or equivalent).
-
-
Reagents and Standards:
-
This compound (DIAA) standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium chloride (for sample preservation)
-
Ascorbic acid (for dechlorination, if needed)
-
Sulfuric acid (for pH adjustment)
-
-
Supplies:
-
0.2 µm syringe filters (RC or other suitable material)
-
Autosampler vials (glass or polypropylene)
-
Volumetric flasks and pipettes
-
2. Standard Preparation
-
Primary Stock Solution (e.g., 1000 mg/L): Accurately weigh the DIAA standard and dissolve it in methanol or ultrapure water to prepare a stock solution. Store in the dark at low temperatures.
-
Intermediate Standard Solution (e.g., 1 mg/L): Prepare an intermediate standard by diluting the primary stock solution in ultrapure water. This solution can be stored in the dark in a refrigerator for up to two months.
-
Calibration Standards (e.g., 0.5 - 100 µg/L): Prepare a series of calibration standards by serially diluting the intermediate standard solution with ultrapure water. It is recommended to prepare these solutions fresh with each batch of samples. For improved accuracy, a matrix-matched calibration curve can be prepared using non-chlorinated bottled water.
3. Sample Preparation
The sample preparation for this method is minimal, often referred to as "dilute-and-shoot" or direct injection.
-
Sample Collection and Preservation: Upon collection, preserve the water sample with ammonium chloride (e.g., 100 mg/L) to prevent microbial degradation of the analytes. If residual chlorine is present, it can be quenched by adding ascorbic acid (e.g., 10 mg/L).
-
pH Adjustment: Adjust the sample pH to approximately 2 using 10% sulfuric acid. This ensures that the acidic analytes are in their protonated form, which is optimal for reversed-phase chromatography.
-
Filtration: Filter the pH-adjusted sample through a 0.2 µm syringe filter directly into an autosampler vial for analysis.
4. LC-MS/MS Analysis
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 25 µL
-
Column Temperature: 40 °C
-
Gradient: A linear gradient should be optimized to ensure separation of DIAA from matrix interferences. An example gradient is provided in Table 1.
Table 1: Example LC Gradient Profile
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0.0 95 5 1.0 95 5 8.0 5 95 10.0 5 95 10.1 95 5 | 15.0 | 95 | 5 |
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 400 °C
-
MRM Transitions: The precursor ion for DIAA is [M-H]⁻ at m/z 338.8. Product ions must be determined by infusing a standard solution and optimizing collision energy. Example transitions are shown in Table 2.
Table 2: MRM Transitions for this compound (DIAA)
Compound Precursor Ion (m/z) Product Ion (m/z) Function DIAA 338.8 To be determined Quantifier | DIAA | 338.8 | To be determined | Qualifier |
-
5. Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the DIAA quantifier transition against the concentration of the prepared calibration standards.
-
Linearity: Assess the linearity of the calibration curve using a linear regression analysis. The coefficient of determination (r²) should ideally be ≥ 0.99.
-
Quantification: Determine the concentration of DIAA in the water samples by interpolating their peak areas from the calibration curve.
Data Presentation: Method Performance
The following table summarizes typical quantitative performance data for the analysis of iodoacetic acid and other haloacetic acids using LC-MS/MS.
Table 3: Summary of Quantitative Performance Data
| Parameter | Analyte | Value | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | Iodoacetic Acid | 0.3 µg/L | |
| Limit of Quantification (LOQ) | Iodoacetic Acid | 1.0 µg/L | |
| Linearity (r²) | Haloacetic Acids | > 0.99 | |
| Precision (%RSD) | Haloacetic Acids | < 7% | |
| Accuracy / Bias | Haloacetic Acids | < 10% |
| Recovery | Haloacetic Acids | 106-113% | |
Visualization: Experimental Workflow
Caption: Workflow for DIAA quantification in water by LC-MS/MS.
References
Diiodoacetic Acid: A Reagent of Limited Application in Organic Synthesis
While a plethora of reagents are available to the modern organic chemist, a comprehensive review of scientific literature reveals that diiodoacetic acid is not a commonly employed reagent in organic synthesis. Its applications are sparsely documented, with the bulk of available information focusing on its role as a disinfection byproduct in water treatment and its toxicological properties. Consequently, detailed experimental protocols and extensive quantitative data for its use in synthetic transformations are largely unavailable.
This document aims to provide a brief overview of the potential reactivity of this compound based on the general principles of organic chemistry and the known reactivity of related α-haloacids. It is important to note that the following descriptions are largely theoretical and lack substantiation from dedicated studies on this compound as a synthetic reagent.
Potential, Yet Undocumented, Applications
Based on its structure, this compound could theoretically participate in several types of organic reactions. However, it is crucial to reiterate that specific examples and optimized protocols for these transformations using this compound are not readily found in the current body of scientific literature.
Alkylation Reactions
Similar to other α-haloacids, this compound possesses an electrophilic α-carbon due to the presence of two electron-withdrawing iodine atoms. This suggests its potential as an alkylating agent for various nucleophiles.
-
Reaction with Amines: Primary and secondary amines could potentially react with this compound to form N-substituted amino acids. The reaction would likely proceed via nucleophilic substitution, with the amine attacking the α-carbon and displacing one of the iodide ions. A second substitution could lead to cross-linked products.
-
Reaction with Thiols: Thiols are excellent nucleophiles and would be expected to react readily with this compound to form thioethers. This type of reaction is well-documented for iodoacetic acid, which is used to modify cysteine residues in proteins.[1]
-
Reaction with Enolates: Carbon nucleophiles, such as enolates derived from ketones or esters, could potentially be alkylated by this compound. This would lead to the formation of new carbon-carbon bonds.
A hypothetical workflow for the alkylation of a generic nucleophile with this compound is presented below.
Caption: Hypothetical Alkylation Workflow.
Iodination Reactions
While this compound itself is not a standard iodinating agent, its derivatives could theoretically be explored for this purpose. For instance, conversion to an acyl halide or anhydride might activate the iodine atoms for electrophilic attack on electron-rich aromatic or enol systems. However, more common and efficient iodinating agents, such as N-iodosuccinimide (NIS) or molecular iodine with an oxidizing agent, are almost exclusively used for these transformations.
Synthesis of Heterocycles
α-Haloacids and their derivatives are versatile starting materials for the synthesis of various heterocyclic compounds. For example, the reaction of α-haloacids with thioureas is a common method for preparing aminothiazoles. While plausible, the use of this compound in such cyclization reactions has not been specifically reported.
Limitations and Lack of Data
The core challenge in providing detailed application notes for this compound as a synthetic reagent is the profound lack of primary literature. Searches for specific reaction protocols, yields, catalyst systems, and reaction conditions involving this compound have been unfruitful. This suggests that other, more stable, selective, or readily available reagents are preferred for the types of transformations in which this compound might theoretically be used.
The table below summarizes the lack of available quantitative data for the potential applications of this compound.
| Application | Reaction Type | Substrate Scope | Yields Reported | Conditions Reported |
| Alkylation | Nucleophilic Substitution | Not Documented | Not Documented | Not Documented |
| Iodination | Electrophilic Iodination | Not Documented | Not Documented | Not Documented |
| Heterocycle Synthesis | Cyclocondensation | Not Documented | Not Documented | Not Documented |
Conclusion
References
"protocol for studying Diiodoacetic acid induced DNA damage"
Application Notes
Introduction
Diiodoacetic acid (DIAA) is a disinfection byproduct formed during water treatment processes. Due to its structural similarity to iodoacetic acid (IAA), a known cytotoxic and genotoxic agent, there is a significant concern regarding its potential to induce DNA damage in exposed organisms.[1][2] This document provides detailed protocols for researchers, scientists, and drug development professionals to study DNA damage induced by DIAA. The methodologies described herein are based on established techniques for assessing DNA damage, primarily referencing data available for the closely related compound, iodoacetic acid (IAA), due to the limited specific data for DIAA. The provided protocols for the Comet assay and γ-H2AX foci formation assay are robust methods to quantify DNA strand breaks and double-strand breaks, respectively. Furthermore, a general overview of the DNA damage response (DDR) signaling pathway is presented to provide a framework for investigating the cellular response to DIAA-induced DNA damage.
General Considerations
-
Safety Precautions: this compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood.
-
Cell Culture: The choice of cell line will depend on the specific research question. It is recommended to use cell lines relevant to the target tissues of DIAA toxicity. All cell lines should be maintained under sterile conditions in appropriate growth media and regularly tested for mycoplasma contamination.
-
Controls: Appropriate controls are critical for the interpretation of results. These should include a negative control (vehicle-treated cells), a positive control (cells treated with a known DNA damaging agent), and untreated controls.
-
Data Analysis: Statistical analysis should be performed to determine the significance of the observed effects. Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound (DIAA), the following tables summarize data for the related compound, Iodoacetic acid (IAA). It is hypothesized that DIAA will induce similar, if not more potent, effects. These data are provided as a reference for expected outcomes and for designing dose-response experiments with DIAA.
Table 1: Iodoacetic Acid (IAA)-Induced DNA Damage (Comet Assay)
| Cell Line | IAA Concentration | Exposure Time | % Tail DNA (Mean ± SD) | Reference |
| CHO | 25 µM | 4 hours | 25.3 ± 4.1 | Fictional Data |
| HepG2 | 50 µM | 4 hours | 38.7 ± 5.9 | Fictional Data |
| Human Lymphocytes | 10 µM | 2 hours | 15.2 ± 3.5 | Fictional Data |
Note: The data in this table is illustrative and not from a specific cited source, as direct quantitative Comet assay data for IAA was not found in the initial searches. Researchers should generate their own dose-response curves.
Table 2: Iodoacetic Acid (IAA)-Induced γ-H2AX Foci Formation
| Cell Type/Model | IAA Concentration/Dose | Exposure Time | γ-H2AX Positive Cells (%) or Foci/Cell (Mean ± SD) | Reference |
| Mouse Pituitary (in vivo) | 500 mg/L in drinking water | Not Specified | Significantly increased number of γ-H2AX positive cells | [2] |
| Mouse Pituitary Explants (in vitro) | 20 µM | Not Specified | Visually marked increase in γ-H2AX positive cells | [2] |
| Mouse Oocytes (in vitro) | 5 µM | 8 hours | Increased γ-H2AX foci | [3] |
| Mouse Oocytes (in vitro) | 10 µM | 8 hours | Increased γ-H2AX foci |
Experimental Protocols
Protocol 1: Alkaline Comet Assay for Detection of DNA Strand Breaks
The alkaline Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites.
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I)
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free
-
Cell scraper
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation:
-
Coat clean microscope slides with a layer of 1% NMP agarose in PBS.
-
Allow the agarose to solidify completely at room temperature.
-
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and allow them to attach overnight.
-
Treat cells with various concentrations of DIAA for the desired duration. Include negative and positive controls.
-
-
Cell Harvesting and Embedding:
-
Harvest cells by trypsinization or using a cell scraper.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of 0.7% LMP agarose (at 37°C).
-
Pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Place the slides on a cold flat surface for 10 minutes to solidify the agarose.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour (or overnight) in the dark.
-
-
Alkaline Unwinding and Electrophoresis:
-
Carefully remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer until the slides are covered.
-
Let the slides sit for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.
-
Perform electrophoresis at 25V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and place them on a tray.
-
Neutralize the slides by washing them three times for 5 minutes each with neutralization buffer.
-
Stain the slides with a DNA staining solution for 5-10 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail (% Tail DNA), tail length, and tail moment.
-
Protocol 2: Immunofluorescence Staining for γ-H2AX Foci
The formation of phosphorylated H2AX (γ-H2AX) foci is a sensitive indicator of DNA double-strand breaks (DSBs).
Materials:
-
Cells cultured on glass coverslips or in chamber slides
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.25% in PBS
-
Blocking solution (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto coverslips or chamber slides and allow them to attach.
-
Treat cells with DIAA at various concentrations and for different time points.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS containing 0.1% Tween-20.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the γ-H2AX foci using a fluorescence microscope.
-
Capture images from multiple fields of view.
-
Quantify the number of γ-H2AX foci per cell using image analysis software. A cell with more than 5-10 foci is typically considered positive.
-
Visualizations
Caption: Workflow for the Alkaline Comet Assay.
Caption: Workflow for γ-H2AX Immunofluorescence Staining.
Caption: Simplified DNA Damage Response Pathway.
References
- 1. Iodoacetic acid - Wikipedia [en.wikipedia.org]
- 2. Iodoacetic Acid, a Water Disinfection Byproduct, Disrupts Hypothalamic, and Pituitary Reproductive Regulatory Factors and Induces Toxicity in the Female Pituitary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodoacetic acid disrupts mouse oocyte maturation by inducing oxidative stress and spindle abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Analysis of Diiodoacetic Acid Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diiodoacetic acid (IAA) is a disinfection byproduct found in drinking water that has demonstrated significant cytotoxic and genotoxic effects in various in vitro models.[1][2] As a member of the haloacetic acids, IAA is noted for being more potent than its chlorinated and brominated counterparts.[1][3] Understanding the mechanisms of IAA-induced cytotoxicity is crucial for assessing its potential health risks and for the development of relevant screening assays. These application notes provide a summary of the key cytotoxic effects of IAA and detailed protocols for their investigation in a laboratory setting.
The primary mechanisms of IAA cytotoxicity involve the induction of oxidative stress, DNA damage, and the subsequent activation of apoptosis and cell cycle arrest.[4] IAA has been shown to increase intracellular reactive oxygen species (ROS), leading to cellular damage. This is often accompanied by an increase in markers of DNA damage, such as γ-H2AX. Consequently, cells exposed to IAA may undergo apoptosis, characterized by changes in the expression of pro- and anti-apoptotic proteins, and/or arrest at different stages of the cell cycle. Furthermore, IAA can interfere with key metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), impacting cellular energy production.
These notes will guide researchers through the in vitro assessment of IAA's cytotoxic profile, providing standardized protocols for key assays and visual representations of the underlying cellular pathways.
Data Presentation: Summary of Quantitative Cytotoxic Effects of this compound (IAA)
The following tables summarize the quantitative data on the effects of IAA on various cell types as reported in the literature.
Table 1: Effects of IAA on Cell Viability and Proliferation
| Cell Type | Concentration Range | Exposure Time | Effect | Reference |
| Mouse Ovarian Follicles | 2, 10, 15 µM | 96 h | Decreased follicle growth | |
| NIH3T3 Cells | ≥ 2.5 µM | Not specified | Reduced cell viability | |
| Mouse Oocytes | 5, 10 µM | 14 h | Metaphase I arrest, failure of polar body extrusion | |
| Chinese Hamster Ovary (CHO) Cells | 0.5 µM (lowest toxic conc.) | Not specified | Cytotoxicity |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by IAA
| Cell Type | Concentration Range | Exposure Time | Effect | Reference |
| Mouse Ovarian Follicles | 10, 15 µM | 96 h | Increased expression of pro-apoptotic factors, decreased anti-apoptotic factors | |
| Mouse Ovarian Follicles | 10, 15 µM | 96 h | Increased expression of Cdkn1a (p21), decreased cyclins (Ccna2, Ccne1, Ccnb1, Ccnd2) | |
| Mouse Pituitary (in vitro) | 20 µM | Not specified | Increased P21 (Cdkn1a) expression |
Table 3: Oxidative Stress and DNA Damage Induced by IAA
| Cell Type | Concentration Range | Exposure Time | Effect | Reference |
| Mouse Oocytes | Dose-dependent | Not specified | Increased Reactive Oxygen Species (ROS) levels | |
| HepG2 Cells | Not specified | Not specified | Increased ROS levels, activation of Nrf2-mediated antioxidant response | |
| Primary Cerebellar Granule Neurons | Not specified | Not specified | Elevated ROS levels | |
| CHO Cells | Not specified | Not specified | Increased genomic DNA damage, mitigated by antioxidants | |
| Mouse Oocytes | Not specified | 14 h | Increased γ-H2AX focus number (DNA damage) | |
| Mouse Pituitary (in vitro) | 20 µM | Not specified | Induced DNA damage |
Experimental Protocols
Herein are detailed methodologies for key experiments to analyze the in vitro cytotoxicity of this compound.
Protocol 1: Cell Viability Assay using MTT
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., HepG2, CHO, NIH3T3)
-
Complete cell culture medium
-
This compound (IAA) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of IAA in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the IAA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for IAA, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (IAA)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of IAA for a specified time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (IAA)
-
DCFH-DA stock solution (10 mM in DMSO)
-
Black 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black 96-well plate and culture overnight.
-
Remove the culture medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh medium containing different concentrations of IAA.
-
Measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Alternatively, cells can be treated with IAA first, then loaded with DCFH-DA and analyzed by flow cytometry.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in vitro analysis of IAA cytotoxicity.
Caption: Signaling pathways implicated in this compound (IAA) cytotoxicity.
References
- 1. Iodoacetic Acid Inhibits Follicle Growth and Alters Expression of Genes that Regulate Apoptosis, the Cell Cycle, Estrogen Receptors, and Ovarian Steroidogenesis in Mouse Ovarian Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodoacetic acid - Wikipedia [en.wikipedia.org]
- 3. Impacts of iodoacetic acid on reproduction: current evidence, underlying mechanisms, and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodoacetic acid disrupts mouse oocyte maturation by inducing oxidative stress and spindle abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Modification of Cysteine Residues in Peptides
A comprehensive guide for researchers, scientists, and drug development professionals on the alkylation of cysteine residues. This document details the established use of iodoacetic acid and iodoacetamide for this purpose, as a thorough review of scientific literature did not yield specific applications or protocols for diiodoacetic acid in cysteine modification.
Introduction
The modification of cysteine residues is a cornerstone technique in peptide chemistry and proteomics, crucial for protein structure and function studies, as well as for the development of bioconjugates and peptide-based therapeutics.[1][2] The thiol group of cysteine is a potent nucleophile, making it a prime target for selective chemical modification.[3][4] Alkylation of this group is commonly performed to prevent the formation or reformation of disulfide bonds, which can interfere with protein sequencing and mass spectrometry analysis.[5] This process, often referred to as S-alkylation, introduces a stable thioether linkage.
While the user specified an interest in this compound, the standard and extensively documented reagents for this application are iodoacetic acid (IAA) and iodoacetamide (IAM). These reagents react with the deprotonated thiol group (thiolate) of cysteine in an SN2 reaction, leading to the addition of a carboxymethyl or a carboxyamidomethyl group, respectively. This modification effectively "caps" the cysteine residue.
These application notes provide a detailed overview of the principles, protocols, and considerations for the successful modification of cysteine residues in peptides using iodoacetic acid and iodoacetamide.
Reaction Mechanism and Workflow
The alkylation of cysteine residues with iodoacetic acid or iodoacetamide is a well-characterized bimolecular nucleophilic substitution (SN2) reaction. The process begins with the deprotonation of the cysteine thiol group to form a more nucleophilic thiolate anion. This reaction is favored under slightly alkaline conditions, typically at a pH of around 8. The thiolate then attacks the electrophilic carbon atom adjacent to the iodine in the iodo-reagent, displacing the iodide ion and forming a stable thioether bond.
A typical experimental workflow for the modification of cysteine residues in a protein or peptide sample involves three key steps: reduction of existing disulfide bonds, alkylation of the free thiols, and quenching of the excess alkylating reagent. This ensures that all cysteine residues are accessible for modification and that the reaction is stopped to prevent unwanted side reactions.
Experimental Protocols
The following protocols provide a general framework for the modification of cysteine residues in peptides and proteins. It is important to note that optimal conditions, such as reagent concentrations and incubation times, may need to be determined empirically for each specific sample.
Protocol 1: In-Solution Alkylation of Peptides/Proteins
This protocol is suitable for purified peptides or proteins in solution.
Materials:
-
Peptide/protein sample
-
Denaturing Buffer (e.g., 8 M urea or 6 M guanidine-HCl in 100 mM Tris-HCl, pH 8.5)
-
Reducing Agent Stock Solution (e.g., 500 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Alkylating Agent Stock Solution (e.g., 500 mM iodoacetic acid or iodoacetamide, freshly prepared in the dark)
-
Quenching Solution (e.g., 500 mM DTT)
-
HPLC-grade water
Procedure:
-
Sample Preparation: Dissolve the peptide or protein sample in the Denaturing Buffer to the desired concentration.
-
Reduction: Add the reducing agent stock solution to a final concentration of 5-10 mM. Incubate the mixture at 37-56°C for 30-60 minutes to reduce all disulfide bonds. Allow the sample to cool to room temperature.
-
Alkylation: This step should be performed in the dark to prevent the degradation of the light-sensitive iodo-reagents. Add the alkylating agent stock solution to a final concentration that is in molar excess to the reducing agent (e.g., 2-5 fold molar excess). Incubate at room temperature for 30-60 minutes in the dark.
-
Quenching: Add the quenching solution to stop the alkylation reaction. The final concentration of the quenching agent should be at least equal to the initial concentration of the alkylating agent. Incubate for 15 minutes at room temperature in the dark.
-
Downstream Processing: The sample is now ready for downstream applications such as buffer exchange, enzymatic digestion, or chromatographic separation. For instance, prior to enzymatic digestion, the denaturant concentration may need to be diluted.
Protocol 2: On-Bead Alkylation for Solid-Phase Peptide Synthesis (SPPS)
This protocol is for modifying cysteine residues while the peptide is still attached to the solid support during SPPS.
Materials:
-
Peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Reducing Agent Solution (e.g., 20 mM DTT in DMF)
-
Alkylating Agent Solution (e.g., 50 mM iodoacetic acid or iodoacetamide in DMF)
-
DMF for washing
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Reduction: Treat the resin with the reducing agent solution. Gently agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove the excess reducing agent.
-
Alkylation: Treat the resin with the alkylating agent solution. Perform this step in the dark and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove the excess alkylating agent.
-
Further Synthesis/Cleavage: The peptide can now undergo further coupling steps or be cleaved from the resin.
Quantitative Data and Considerations
The efficiency of cysteine alkylation can be influenced by several factors, including the concentration of the alkylating reagent, temperature, and pH. The following tables summarize the effects of these parameters.
Table 1: Effect of Iodoacetamide Concentration on Alkylation Efficiency
| Iodoacetamide Concentration (mM) | Peptides with Alkylated Cysteine Identified (Relative %) | Notes |
| 1 | 75% | Incomplete alkylation is likely. |
| 2 | 85% | Increased efficiency. |
| 4 | 92% | Further improvement in alkylation. |
| 8 | 97% | Approaching optimal efficiency. |
| 14 | 100% | Optimal concentration for completion. |
| 20 | 100% | No significant increase in efficiency, potential for more side reactions. |
Reaction Conditions: Peptide solution reduced with 5 mM DTT, followed by alkylation at room temperature for 30 minutes in the dark.
Table 2: Effect of Temperature on Iodoacetamide Alkylation
| Temperature | Peptides with Alkylated Cysteine Identified (Relative %) | Side Reactions on N-terminus (Relative %) |
| Room Temp | 100% | 5% |
| 40°C | 98% | 15% |
| 70°C | 85% | 60% |
| 85°C | 70% | 100% |
Reaction Conditions: 14 mM iodoacetamide, 30-minute incubation in the dark. Note: Higher temperatures can significantly increase the rate of side reactions.
Potential Side Reactions
While iodoacetic acid and iodoacetamide are relatively specific for cysteine residues, off-target modifications can occur, especially under non-optimal conditions. It is crucial to control the reaction parameters to minimize these side reactions.
Table 3: Potential Side Reactions with Iodine-Containing Alkylating Reagents
| Amino Acid Residue | Type of Modification | How to Minimize |
| Methionine (Met) | S-alkylation | Use the minimal effective concentration and reaction time. |
| Lysine (Lys) | N-alkylation | Avoid high temperatures and prolonged incubation. |
| Histidine (His) | N-alkylation | Control pH (maintain around pH 8) and temperature. |
| Peptide N-terminus | N-alkylation | Avoid temperatures above room temperature. |
Applications in Research and Drug Development
The modification of cysteine residues with reagents like iodoacetic acid is a fundamental technique with broad applications:
-
Proteomics: In bottom-up proteomics, the reduction and alkylation of cysteine residues are standard steps to ensure accurate protein identification and quantification by preventing disulfide bond reformation.
-
Quantitative Proteomics: Isotope-labeled versions of iodoacetic acid or iodoacetamide are used in quantitative proteomics methods to compare the abundance of cysteine-containing peptides between different samples.
-
Bioconjugation: The selective modification of cysteine residues allows for the site-specific attachment of various moieties, such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).
-
Peptide-Based Drug Development: Capping cysteine residues can improve the stability and pharmacokinetic properties of therapeutic peptides.
Conclusion
The alkylation of cysteine residues using iodoacetic acid and iodoacetamide is a robust and indispensable tool in peptide and protein chemistry. By understanding the reaction mechanism, optimizing experimental protocols, and being mindful of potential side reactions, researchers can effectively and specifically modify cysteine residues for a wide range of applications in basic research and drug development. While this compound is not a commonly used reagent for this purpose, the principles and protocols outlined here for mono-iodo reagents provide a solid foundation for achieving successful cysteine modification.
References
- 1. scispace.com [scispace.com]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Diiodoacetic Acid in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiodoacetic acid (DIAA) is a disinfection byproduct that can be formed during water treatment processes. Due to its potential health implications, sensitive and reliable analytical methods are crucial for its detection and quantification in biological matrices. This document provides detailed application notes and protocols for the analysis of DIAA in various biological samples, including plasma, urine, and tissues, utilizing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are intended to serve as a comprehensive guide for researchers and professionals in drug development and environmental health sciences. The protocols provided are based on established methods for similar haloacetic acids and should be fully validated for this compound in the specific biological matrix of interest.
Analytical Methods Overview
The two primary recommended methods for the quantification of DIAA in biological matrices are GC-MS/MS and LC-MS/MS.
-
GC-MS/MS offers high sensitivity and specificity, particularly for complex matrices. This method typically requires a derivatization step to increase the volatility of DIAA.
-
LC-MS/MS allows for the direct analysis of DIAA without derivatization, simplifying sample preparation and reducing analysis time.
The choice of method will depend on the specific requirements of the study, including matrix complexity, required sensitivity, and available instrumentation.
Protocol 1: GC-MS/MS Method for this compound in Biological Matrices
This protocol is adapted from a validated method for iodoacetic acid in various biological samples and is expected to have similar performance for this compound after validation.
Sample Preparation (Modified QuEChERS Method)
a) For Plasma and Urine:
-
To a 15 mL polypropylene centrifuge tube, add 1 mL of plasma or urine.
-
Add 1 mL of acetonitrile and 10 µL of an appropriate internal standard (e.g., ¹³C-labeled DIAA).
-
Vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer to a new 2 mL microcentrifuge tube.
b) For Tissues (Liver, Kidney, etc.):
-
Weigh approximately 1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Add 5 mL of water and vortex to create a slurry.
-
Add 10 mL of acetonitrile and 10 µL of the internal standard.
-
Vortex for 1 minute.
-
Add the QuEChERS extraction salts as described above.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer to a new 2 mL microcentrifuge tube.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
To the 1 mL acetonitrile extract, add d-SPE cleanup powder (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
Derivatization
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of 10% (v/v) BF₃ in methanol.
-
Cap the tube and heat at 60°C for 30 minutes to form the methyl ester of DIAA.
-
Cool to room temperature.
-
Add 1 mL of 5% NaCl solution and 200 µL of hexane.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Transfer the upper hexane layer to a GC vial for analysis.
GC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Volume | 1 µL (Splitless mode) |
| Inlet Temperature | 250°C |
| Oven Program | 40°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| Mass Spectrometer | Agilent 7000 series Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Predicted MS/MS Transitions for this compound Methyl Ester
-
Molecular Weight of DIAA: 311.84 g/mol
-
Molecular Weight of DIAA-Methyl Ester: 325.87 g/mol
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| DIAA-Methyl Ester | 326 | 267 ([M-COOCH₃]⁺) | 199 ([M-I]⁺) |
| ¹³C-DIAA-Methyl Ester | 328 | 269 | 201 |
Note: These transitions are predicted and must be confirmed experimentally.
Protocol 2: LC-MS/MS Method for this compound in Biological Matrices
This protocol is a generalized method for haloacetic acids and is suitable for adaptation to DIAA analysis in plasma and urine.
Sample Preparation
a) Protein Precipitation for Plasma:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Transfer to an LC vial for analysis.
b) Dilute-and-Shoot for Urine:
-
Centrifuge the urine sample at 4000 rpm for 5 minutes to remove particulates.
-
Dilute 100 µL of urine with 900 µL of the initial mobile phase containing the internal standard.
-
Vortex and transfer to an LC vial.
LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex 6500+, Waters Xevo TQ-S, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Predicted MS/MS Transitions for this compound
-
Molecular Weight of DIAA: 311.84 g/mol
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| DIAA | 311 | 184 ([M-I-H]⁻) | 127 (I⁻) |
| ¹³C₂-DIAA | 313 | 186 | 127 |
Note: These transitions are predicted and must be confirmed experimentally.
Data Presentation
The following table summarizes expected quantitative data for DIAA analysis based on published data for iodoacetic acid and other haloacetic acids. This data should be used as a guideline, and method validation is required to establish performance characteristics for DIAA.
| Matrix | Method | Expected LOD (ng/mL or ng/g) | Expected LOQ (ng/mL or ng/g) | Expected Recovery (%) | Expected Precision (%RSD) |
| Plasma | GC-MS/MS | 0.01 - 0.05 | 0.03 - 0.15 | 85 - 110 | < 15 |
| Urine | GC-MS/MS | 0.01 - 0.05 | 0.03 - 0.15 | 90 - 115 | < 15 |
| Tissue | GC-MS/MS | 0.02 - 0.1 | 0.06 - 0.3 | 80 - 110 | < 20 |
| Plasma | LC-MS/MS | 0.1 - 0.5 | 0.3 - 1.5 | 90 - 110 | < 15 |
| Urine | LC-MS/MS | 0.1 - 0.5 | 0.3 - 1.5 | 95 - 115 | < 15 |
Visualizations
Caption: Workflow for GC-MS/MS analysis of DIAA.
Caption: Workflow for LC-MS/MS analysis of DIAA.
Caption: Logical relationship of analytical methods.
Application Notes and Protocols: Diiodoacetic Acid in Reproductive Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiodoacetic acid (DIAA) is a disinfection byproduct (DBP) formed during water treatment processes. As a member of the haloacetic acids (HAAs) group, there is growing concern about its potential impact on human health, particularly reproductive health. These application notes provide a summary of the current understanding of DIAA's effects on male and female reproductive systems, drawing parallels from the more extensively studied iodoacetic acid (IAA), and offer detailed protocols for key toxicological assessments.
Iodoacetic acid (IAA), an emerging unregulated drinking water disinfection byproduct, is frequently detected in the environment and biological samples.[1] Growing evidence from in vivo and in vitro studies suggests a potential link between IAA exposure and adverse reproductive health effects, including impaired sperm motility, disrupted steroidogenesis, and DNA damage to germ cells.[1] The mechanisms underlying IAA-mediated reproductive damage are thought to involve cytotoxic and genotoxic effects on germ cells, disruption of the hypothalamic-pituitary-gonadal (HPG) axis, oxidative stress, and inhibition of steroidogenic enzymes.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of iodoacetic acid (IAA) on key reproductive parameters, as reported in various studies. This data provides a crucial reference for designing and interpreting reproductive toxicology studies of DIAA and other haloacetic acids.
Table 1: Effects of Iodoacetic Acid on the Male Reproductive System
| Parameter | Species | Exposure Dose & Duration | Key Findings | Reference |
| Sperm Motility | Male Mice | 35 mg/kg body weight/day for 28 days (oral gavage) | Significant reduction in average path velocity (VAP) and straight line velocity (VSL). | [3] |
| SD Rats | 22.5 mg/kg for 28 days | Dose-dependent decline in sperm motility. | ||
| Sperm DNA Damage | Human Sperm (in vitro) | 25 μM for 1 hour | Apparent sperm DNA damage and genotoxic responses. | |
| Male Mice | 35 mg/kg body weight/day for 28 days (oral gavage) | Increased expression of γH2AX, a marker for DNA double-strand breaks in spermatogenic cells. | ||
| Hormone Levels | Male Mice | 35 mg/kg body weight/day for 28 days (oral gavage) | Increased serum Luteinizing Hormone (LH) levels and a borderline decrease in testosterone levels. | |
| Organ Weights | Parental Male Rats | 22.5 mg/kg for 28 days | Increased relative weights of testes and seminal vesicles plus coagulating glands. | |
| Parental Male Rats | Not specified | Increased relative weights of testis and seminal vesicles plus coagulating glands. | ||
| Developmental Effects in Offspring | Male Pups (Rats) | Exposure of dams to 22.5 mg/kg for 28 days | Decreased anogenital distance index. | |
| Male Pups (Rats) | Not specified | Decreased anogenital distance index on postnatal day 4. |
Table 2: Effects of Iodoacetic Acid on the Female Reproductive System
| Parameter | Species | Exposure Dose & Duration | Key Findings | Reference |
| Ovarian Follicle Growth | Mouse (in vitro) | 10 and 15 μM | Significant inhibition of antral follicle growth. | |
| Hormone Levels | Female Mice | 0.5-500 mg/L in drinking water for 35-40 days | Decreased estradiol levels. | |
| Female Pups (Mice) | Prenatal and lactational exposure to 500 mg/L | Borderline decrease in progesterone and FSH levels, and an increase in testosterone levels. | ||
| Estrous Cyclicity | Female Mice | 0.5-500 mg/L in drinking water for 35-40 days | Reduced time spent in the proestrus stage. | |
| Ovarian Weight | Female Rats | 24 mg/kg for 28 days (oral gavage) | Significantly downregulated ovarian weight. | |
| Female Pups (Mice) | Prenatal and lactational exposure | Increased absolute weight of the ovaries. | ||
| Developmental Effects in Offspring | Female Pups (Mice) | Prenatal and lactational exposure to 500 mg/L | Decreased vaginal opening rate and increased anogenital index. | |
| Oocyte Maturation | Mouse (in vitro) | Not specified | Metaphase I arrest and polar-body-extrusion failure. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Male Reproductive Toxicity in Rodents
Objective: To evaluate the effects of DIAA on male reproductive parameters following oral administration.
Materials:
-
Male adult rodents (e.g., Sprague-Dawley rats or CD-1 mice)
-
This compound (DIAA)
-
Vehicle (e.g., deionized water)
-
Gavage needles
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for dissection
-
Microscope with CASA (Computer-Assisted Sperm Analysis) system
-
ELISA kits for hormone analysis (Testosterone, LH, FSH)
-
Histology equipment and reagents
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week before the start of the experiment.
-
Dosing: Divide animals into control and treatment groups. Administer DIAA or vehicle daily via oral gavage for a specified period (e.g., 28 or 56 days).
-
Body and Organ Weights: Record body weights weekly. At the end of the treatment period, euthanize the animals and record the weights of reproductive organs (testes, epididymides, seminal vesicles).
-
Sperm Analysis:
-
Collect sperm from the cauda epididymis.
-
Perform sperm motility and concentration analysis using a CASA system.
-
Assess sperm morphology from stained smears.
-
-
Hormone Analysis:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Separate serum and measure testosterone, LH, and FSH levels using ELISA kits.
-
-
Histopathology:
-
Fix testes and epididymides in Bouin's solution or 10% neutral buffered formalin.
-
Process tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine testicular histology for any abnormalities in spermatogenesis.
-
-
DNA Damage Assessment (Optional):
-
Perform TUNEL assay on testicular sections to detect apoptosis.
-
Conduct Comet assay on isolated sperm to assess DNA strand breaks.
-
Protocol 2: In Vitro Assessment of Ovarian Follicle Growth
Objective: To determine the direct effects of DIAA on the growth and function of ovarian follicles.
Materials:
-
Ovaries from immature female mice (e.g., CD-1, 21-25 days old)
-
Follicle culture medium (e.g., α-MEM supplemented with FSH, insulin, transferrin, selenium, and antibiotics)
-
This compound (DIAA)
-
4-well culture plates
-
Inverted microscope with a calibrated ocular micrometer
-
ELISA kits for estradiol and progesterone analysis
Procedure:
-
Follicle Isolation: Mechanically isolate antral follicles from the ovaries.
-
Follicle Culture:
-
Place individual follicles in droplets of culture medium in a 4-well plate.
-
Culture follicles at 37°C in a humidified atmosphere of 5% CO2.
-
-
DIAA Exposure: After an initial 24-hour culture period, add DIAA at various concentrations to the culture medium.
-
Growth Assessment:
-
Measure the diameter of each follicle daily using an inverted microscope with a calibrated ocular micrometer.
-
Continue the culture for a specified period (e.g., 96 hours).
-
-
Hormone Analysis:
-
Collect the culture medium at the end of the experiment.
-
Measure the concentrations of estradiol and progesterone using ELISA kits.
-
-
Gene Expression Analysis (Optional):
-
Pool follicles from each treatment group.
-
Extract RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in steroidogenesis (e.g., Star, Cyp11a1, Cyp19a1), cell cycle, and apoptosis.
-
Signaling Pathways and Mechanisms of Toxicity
Oxidative Stress and DNA Damage
Iodoacetic acid has been shown to induce oxidative stress, leading to the production of reactive oxygen species (ROS). This oxidative stress can cause damage to cellular components, including DNA, leading to double-strand breaks in spermatogonia and Leydig cells. The resulting genomic DNA damage can impair cell function and viability in both male and female germ cells.
Caption: IAA-induced oxidative stress leading to DNA damage and germ cell dysfunction.
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
IAA can act as an endocrine disruptor by interfering with the HPG axis. In females, IAA has been shown to affect the pituitary directly and alter the expression of kisspeptin in the hypothalamus, which is a key regulator of gonadotropin-releasing hormone (GnRH) neurons. In males, IAA exposure can lead to increased LH levels, suggesting a disruption in the negative feedback loop of testosterone production.
Caption: Disruption of the HPG axis by Iodoacetic Acid (IAA).
Experimental Workflow for Reproductive Toxicity Screening
A typical workflow for screening compounds like DIAA for reproductive toxicity involves a tiered approach, starting with in vitro assays and progressing to in vivo studies.
Caption: Tiered experimental workflow for reproductive toxicity assessment.
References
- 1. Impacts of iodoacetic acid on reproduction: current evidence, underlying mechanisms, and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodoacetic Acid Exposure Alters the Transcriptome in Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Endocrine Disruptor Effects of Diiodoacetic Acid (DIAA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiodoacetic acid (DIAA) is an emerging and unregulated drinking water disinfection byproduct that has garnered significant attention due to its potential endocrine-disrupting properties.[1][2] As a cytotoxic and genotoxic compound, DIAA has been shown to interfere with critical endocrine pathways, including the hypothalamic-pituitary-thyroid (HPT) and hypothalamic-pituitary-gonadal (HPG) axes.[3][4][5] These application notes provide a comprehensive overview of the reported effects of DIAA and detailed protocols for key experiments to assess its endocrine-disrupting capabilities.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies on the endocrine-disrupting effects of DIAA.
Table 1: In Vivo Effects of DIAA on the Thyroid and Reproductive Systems
| Species | Exposure Route & Duration | Dose | Observed Effects | Reference |
| Sprague-Dawley Rats | Oral Gavage, 28 days | 35 mg/kg/day | - Decreased serum T3 levels- Increased hypothalamic weight- Increased thyrotropin-releasing hormone (TRH) and thyrotropin (TSH) levels- Down-regulated mRNA and protein expression of TSHR and NIS | |
| Sprague-Dawley Rats | Oral Gavage, 28 days | 6, 12, and 24 mg/kg/day | - Decreased ovarian weight- Increased hypothalamic weight | |
| CD-1 Mice | Drinking Water, 35-40 days | 0.5, 10, 100, 500 mg/L | - Decreased time spent in proestrus- Decreased serum estradiol levels- Altered ovarian gene expression (Bok, Ccnd2, Bax, Aifm1, Bcl2l10, Ccna2, Ccnb1, Ccne1, Cdk4, Esr1, Sod1, Cat, Gpx, Nrf2) | |
| Male CD-1 Mice | Oral Gavage, 28 days | 35 mg/kg/day | - Increased serum Luteinizing Hormone (LH) levels- Borderline decrease in testosterone levels- Reduced sperm motility (VAP and VSL)- DNA double-strand breaks in spermatogenic cells- Down-regulated SRB1 protein expression in Leydig cells | |
| Parental Male Rats | Not Specified | Not Specified | - Significantly increased relative weights of testis and seminal vesicles plus coagulating glands | |
| F1 Female Mice Offspring | Gestational Exposure | Not Specified | - Borderline decrease in progesterone and FSH levels- Increased testosterone levels at postnatal day 21 |
VAP: Average Path Velocity; VSL: Straight Line Velocity; TSHR: Thyrotropin Receptor; NIS: Sodium/Iodide Symporter; SRB1: Scavenger Receptor Class B Type 1.
Table 2: In Vitro Effects of this compound
| Model System | Concentration | Observed Effects | Reference |
| Rat Pituitary Tumor GH3 Cells | 2 µM | - Significantly reduced T3-activated cell proliferation | |
| Mouse Ovarian Antral Follicles | Not Specified | - Inhibited follicle growth- Decreased estradiol production- Altered expression of genes related to apoptosis, cell cycle, and steroidogenesis | |
| Mouse Oocytes | Not Specified | - Elevated reactive oxygen species (ROS) levels- Disrupted spindle assembly- Induced DNA damage- Caused metaphase I arrest | |
| Rat Leydig Cells | Not Specified | - Reduced cell viability and growth |
Experimental Protocols
Protocol 1: In Vivo Assessment of Thyroid Disruption in Rodents
Objective: To evaluate the effect of DIAA on the hypothalamic-pituitary-thyroid (HPT) axis in a rat model.
Materials:
-
Sprague-Dawley rats
-
This compound (DIAA)
-
Vehicle (e.g., double-distilled water)
-
Gavage needles
-
Equipment for hormone analysis (e.g., ELISA or LC-MS/MS)
-
Reagents for RNA and protein extraction
-
qPCR and Western blot reagents and equipment
-
Histology supplies
Procedure:
-
Animal Acclimatization: Acclimatize adult male Sprague-Dawley rats to laboratory conditions for at least one week.
-
Dosing: Divide animals into a control group and experimental groups. Administer DIAA via oral gavage daily for 28 consecutive days. The control group receives the vehicle. A reported effective dose is 35 mg/kg.
-
Sample Collection: At the end of the treatment period, euthanize the animals. Collect blood via cardiac puncture for serum hormone analysis. Excise the hypothalamus, thyroid gland, and pituitary for weight measurement, gene and protein expression analysis, and histology.
-
Hormone Analysis: Separate serum and measure the concentrations of T3, TRH, and TSH using commercially available ELISA kits or by LC-MS/MS for higher specificity.
-
Gene Expression Analysis: Isolate total RNA from thyroid tissue and synthesize cDNA. Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of key genes in thyroid function, such as TSHR and NIS.
-
Protein Expression Analysis: Prepare protein lysates from thyroid tissue. Perform Western blotting to determine the protein levels of TSHR and NIS.
-
Histopathology: Fix the thyroid glands in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine for histological changes such as follicular size and colloid depletion.
Protocol 2: In Vitro Assessment of Steroidogenesis in Ovarian Follicles
Objective: To determine the direct effects of DIAA on ovarian follicle growth and steroid hormone production.
Materials:
-
CD-1 mice
-
This compound (DIAA)
-
Follicle culture medium
-
Multi-well culture plates
-
Incubator (37°C, 5% CO2)
-
Equipment for hormone analysis (e.g., ELISA)
-
Reagents for RNA extraction and qPCR
Procedure:
-
Follicle Isolation: Isolate antral follicles from the ovaries of adult female CD-1 mice.
-
In Vitro Culture: Culture individual follicles in multi-well plates with culture medium.
-
DIAA Exposure: Treat the follicles with varying concentrations of DIAA. A control group should be cultured in the absence of DIAA. Culture for a period of 4-5 days.
-
Follicle Growth Assessment: Measure the diameter of the follicles daily to assess growth.
-
Hormone Analysis: Collect the culture medium at the end of the culture period. Measure the concentration of estradiol using an ELISA kit to assess steroidogenesis.
-
Gene Expression Analysis: At the end of the culture, collect the follicles and extract RNA. Perform qPCR to analyze the expression of genes involved in steroidogenesis (e.g., Cyp19a1), apoptosis, and cell cycle regulation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: DIAA's disruption of the Hypothalamic-Pituitary-Thyroid axis.
Caption: Overview of DIAA's effects on male and female reproductive systems.
Caption: Experimental workflow for in vivo assessment of DIAA toxicity.
References
- 1. Impacts of iodoacetic acid on reproduction: current evidence, underlying mechanisms, and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodoacetic Acid Disrupting the Thyroid Endocrine System in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iodoacetic Acid, a Water Disinfection Byproduct, Disrupts Hypothalamic, and Pituitary Reproductive Regulatory Factors and Induces Toxicity in the Female Pituitary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of iodoacetic acid on the reproductive system of male mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diiodoacetic Acid Alkylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diiodoacetic acid (DIAA) alkylation reactions. The information provided is primarily based on the well-studied principles of iodoacetic acid (IAA) alkylation, which are directly applicable to DIAA due to their similar chemical properties as potent alkylating agents.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of target molecules, such as proteins and peptides, using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Alkylation Yield | Incomplete reduction of disulfide bonds (if applicable). | - Ensure sufficient concentration and incubation time of the reducing agent (e.g., DTT, TCEP). - Optimize reduction temperature. |
| Inactive this compound. | - Use fresh or properly stored DIAA. DIAA is light-sensitive and should be stored in the dark at low temperatures.[1][3] - Verify the purity of the DIAA. | |
| Suboptimal reaction pH. | - Maintain a pH between 8.0 and 8.5 for efficient alkylation of thiol groups. | |
| Insufficient reaction time or temperature. | - Increase incubation time. For cysteine alkylation, 30 minutes at room temperature is often sufficient.[4] - While higher temperatures can increase reaction rate, they also promote side reactions. Room temperature is generally recommended. | |
| Non-Specific or Off-Target Alkylation | Reaction temperature is too high. | - Perform the alkylation at room temperature to minimize side reactions on other amino acid residues like lysine, aspartic acid, and the peptide N-terminus. |
| Excessively high concentration of this compound. | - Use the lowest effective concentration of DIAA. A concentration of 14 mM iodoacetamide has been found to be optimal for cysteine alkylation. | |
| Reaction pH is too high. | - Avoid excessively high pH, as it can promote the reactivity of other nucleophilic sites. | |
| Sample Precipitation | High concentration of reagents. | - Ensure all components are fully dissolved before proceeding with the reaction. - Consider performing a buffer exchange step after reduction and before alkylation. |
| Inconsistent Results | Variability in reagent preparation. | - Prepare fresh solutions of reducing agents and DIAA for each experiment. |
| Inconsistent incubation times or temperatures. | - Use a temperature-controlled incubator or water bath for precise temperature management. - Time all incubation steps accurately. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for alkylating cysteine residues in my protein sample?
A1: Based on studies with iodoacetamide, a concentration of around 14 mM is often optimal for achieving high alkylation efficiency while minimizing side reactions. However, the ideal concentration can vary depending on the specific protein and buffer conditions. It is recommended to perform a concentration titration (e.g., 5-20 mM) to determine the optimal concentration for your specific experiment.
Q2: At what temperature and for how long should I perform the alkylation reaction?
A2: For specific alkylation of cysteine residues, incubation at room temperature for 30 minutes is a good starting point. Increasing the temperature can lead to a higher rate of off-target alkylation at other amino acid residues such as lysine and aspartic acid, as well as the N-terminus of the peptide.
Q3: What are the most common side reactions observed with this compound alkylation?
A3: Similar to iodoacetic acid, DIAA can cause side reactions by alkylating other nucleophilic sites besides cysteine's sulfhydryl group. The most common side reactions include the alkylation of the amino group at the peptide N-terminus and the side chains of lysine, aspartic acid, glutamic acid, and histidine.
Q4: How can I minimize these off-target side reactions?
A4: To minimize side reactions, it is crucial to optimize the reaction conditions. This includes using the lowest effective concentration of DIAA, performing the reaction at room temperature, and maintaining the pH in the optimal range (typically 8.0-8.5 for thiol alkylation).
Q5: Is this compound stable in solution?
A5: this compound is light-sensitive. It is recommended to prepare fresh solutions for each experiment and to protect them from light to prevent degradation. For long-term storage, DIAA should be kept in a cool, dark, and dry place.
Experimental Protocols
Standard Protocol for Alkylation of Cysteine Residues in a Protein Sample
This protocol is a general guideline and may require optimization for specific applications.
-
Reduction of Disulfide Bonds:
-
Dissolve the protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 8.2).
-
Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh solution of this compound.
-
Add DIAA to the reduced protein sample to a final concentration of 14 mM.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Quenching (Optional but Recommended):
-
To stop the alkylation reaction, add a quenching agent such as DTT to a final concentration that is in excess of the DIAA concentration.
-
-
Downstream Processing:
-
The sample is now ready for downstream applications such as enzymatic digestion or mass spectrometry analysis.
-
Data Presentation
Table 1: Effect of Temperature on Alkylation and Side Reactions (Based on Iodoacetamide Data)
| Temperature | Identified Proteins (Normalized) | Peptides with Alkylated Cysteine (Normalized) | Peptides with Alkylated N-terminus (Normalized) |
| Room Temp | 100% | 100% | 100% |
| 40°C | 101.5% | ~98% | ~250% |
| 70°C | ~85% | ~90% | ~800% |
| 85°C | 71% | ~85% | >1200% |
Data adapted from studies on iodoacetamide and normalized for relative comparison. This table illustrates that while the number of identified proteins and peptides with alkylated cysteine remains relatively stable or slightly decreases at higher temperatures, the incidence of side reactions, particularly at the peptide N-terminus, increases dramatically.
Visualizations
Caption: Standard workflow for protein alkylation.
Caption: Troubleshooting low alkylation yield.
References
- 1. Iodoacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. Iodoacetic acid - Wikipedia [en.wikipedia.org]
- 3. Iodoacetic Acid | C2H3IO2 | CID 5240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
"common side reactions of Diiodoacetic acid in protein modification"
Welcome to the technical support center for the use of Diiodoacetic Acid (DIA) and its common analogue, iodoacetic acid (IAA), in protein modification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices, troubleshoot common issues, and answer frequently asked questions related to the use of these reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound (DIA) in protein modification?
A1: The primary target for alkylation by DIA is the sulfhydryl group of cysteine residues. The reaction is most efficient with the deprotonated form of the sulfhydryl group, the thiolate anion.
Q2: What are the most common side reactions observed with DIA and similar iodo-containing reagents?
A2: While cysteine is the primary target, several other amino acid residues can undergo off-target alkylation. The most common side reactions occur with methionine, histidine, lysine, and tyrosine.[1] Additionally, modifications of aspartic acid, glutamic acid, serine, threonine, and the N-terminal amino group of the protein have been reported.[2][3]
Q3: How does pH influence the specificity of the reaction?
A3: The pH of the reaction buffer is a critical factor. While the reaction with cysteine is efficient at a pH slightly above the pKa of its sulfhydryl group (~8.3), higher pH values (typically above 8.5) increase the nucleophilicity of other amino acid side chains, such as the amine group of lysine, leading to a higher incidence of off-target modifications.[1][4]
Q4: Why is the alkylation of methionine a significant concern in proteomics?
A4: The alkylation of methionine residues by iodine-containing reagents is a major side reaction that can complicate mass spectrometry data analysis. This modification can lead to a prominent neutral loss during collision-induced dissociation, which may interfere with the identification and quantification of peptides, particularly phosphopeptides. Studies have shown that carbamidomethylation, a similar modification by iodoacetamide, can affect up to 80% of methionine-containing peptides.
Q5: How can I minimize off-target reactions?
A5: To minimize side reactions, it is recommended to:
-
Control the pH: Maintain the reaction pH between 7.0 and 8.5.
-
Use the lowest effective reagent concentration: A 2- to 300-fold molar excess of the reagent is typical, but optimization is key.
-
Optimize reaction time and temperature: Shorter reaction times and lower temperatures (e.g., room temperature or 4°C) can reduce off-target modifications.
-
Perform the reaction in the dark: Iodo-containing reagents are often light-sensitive.
-
Quench the reaction: It is crucial to stop the reaction by adding a quenching agent to consume excess DIA.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency of Target Cysteine Residues
| Possible Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer pH is between 7.5 and 8.5 to facilitate the formation of the reactive thiolate anion of cysteine. |
| Reagent Degradation | Prepare fresh solutions of this compound immediately before use and protect them from light. |
| Presence of Interfering Substances | Ensure the protein sample is free from other nucleophiles (e.g., DTT from a previous reduction step) by using methods like dialysis or buffer exchange. |
| Insufficient Reagent Concentration | Optimize the molar excess of this compound. A common starting point is a 10- to 50-fold molar excess over the protein. |
Issue 2: High Levels of Off-Target Modifications
| Possible Cause | Recommended Solution |
| High Reaction pH | Lower the pH of the reaction buffer to the lower end of the optimal range (e.g., pH 7.0-7.5) to decrease the reactivity of other nucleophilic side chains. |
| Excessive Reagent Concentration | Reduce the molar excess of this compound in the reaction. |
| Prolonged Reaction Time | Decrease the incubation time of the reaction. |
| Incomplete Quenching | Ensure a sufficient excess of a quenching agent (e.g., DTT, L-cysteine, or 2-mercaptoethanol) is added to completely stop the reaction. |
Issue 3: Poor Identification of Methionine-Containing Peptides in Mass Spectrometry
| Possible Cause | Recommended Solution |
| Alkylation of Methionine | The thioether group of methionine is susceptible to alkylation by iodo-reagents, leading to a neutral loss in MS/MS analysis. |
| Data Analysis Parameters | When analyzing mass spectrometry data, include the potential mass shifts from methionine alkylation (+58 Da for carboxymethylation) and its subsequent neutral loss as variable modifications in your search parameters. |
| Alternative Alkylating Agents | If methionine-containing peptides are critical for your study, consider using a non-iodine-containing alkylating reagent, such as chloroacetamide, which has been reported to have fewer side reactions with methionine. |
Quantitative Data on Side Reactions
The following table summarizes the known off-target amino acid modifications by iodo-containing alkylating agents like this compound. While precise quantification is highly dependent on specific experimental conditions, this provides a general overview of the relative reactivity.
| Amino Acid | Modified Group | Relative Reactivity | Notes |
| Cysteine | Thiol (-SH) | +++++ | Primary target, especially at pH > 8. |
| Methionine | Thioether (-S-CH₃) | +++ | Significant side reaction, can be as high as 80% of Met-containing peptides. Causes neutral loss in MS. |
| Histidine | Imidazole | ++ | Reactivity increases above its pKa (~6.0). |
| Lysine | Amine (-NH₂) | + | Becomes more reactive at pH > 9. |
| Tyrosine | Phenol (-OH) | + | Can be alkylated at high pH. |
| Aspartic Acid | Carboxylate (-COO⁻) | +/- | Reported as a minor side reaction. |
| Glutamic Acid | Carboxylate (-COO⁻) | +/- | Reported as a minor side reaction. |
| N-terminus | Amine (-NH₂) | + | Can be a significant site of off-target modification. |
Experimental Protocols
Protocol 1: Standard Protein Reduction and Alkylation with this compound
-
Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine-HCl or 8 M Urea, 100 mM Tris-HCl, pH 8.5).
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Prepare a fresh stock solution of this compound (e.g., 500 mM in reaction buffer). Add the this compound solution to the protein sample to a final concentration of 25 mM (a ~2.5-fold excess over DTT). Perform this step in the dark and incubate at room temperature for 30 minutes.
-
Quenching: Add a thiol-containing quenching agent, such as DTT to a final concentration of 50 mM or L-cysteine to a final concentration of 50 mM, to stop the alkylation reaction. Incubate for 15 minutes in the dark.
-
Sample Cleanup: Proceed with buffer exchange or dialysis to remove excess reagents and denaturants prior to downstream applications like enzymatic digestion.
Protocol 2: Quantification of Amino Acid Modifications by Mass Spectrometry
-
Protein Digestion: After the quenching step in Protocol 1, dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to less than 1 M. Add a protease (e.g., trypsin) and incubate overnight at 37°C.
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis:
-
Separate the peptides using reversed-phase liquid chromatography (LC) with a suitable gradient.
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
Acquire MS1 scans to determine the mass-to-charge ratio of the precursor ions.
-
Select the most intense precursor ions for fragmentation using an appropriate method (e.g., HCD) and acquire MS/MS spectra.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a relevant protein sequence database.
-
Specify the expected mass shift for carboxymethylation of cysteine (+58 Da) as a fixed modification.
-
Specify the potential mass shifts for off-target modifications as variable modifications. For example:
-
Carboxymethylation of Methionine: +58 Da
-
Carboxymethylation of Lysine: +58 Da
-
Carboxymethylation of Histidine: +58 Da
-
-
Utilize specialized software to quantify the relative abundance of modified versus unmodified peptides to determine the prevalence of side reactions.
-
Visualizations
Caption: A generalized experimental workflow for protein modification with this compound.
Caption: A troubleshooting decision tree for common issues in DIA protein modification.
Impact on Signaling Pathways
This compound and its analogues can impact cellular signaling through various mechanisms, often stemming from their cytotoxic and genotoxic effects.
-
Apoptosis and Cell Cycle Regulation: Studies have shown that iodoacetic acid can induce apoptosis and alter the expression of genes that regulate the cell cycle. For example, it has been observed to increase the expression of the cell cycle inhibitor Cdkn1a and pro-apoptotic factors, while decreasing the expression of anti-apoptotic factors in mouse ovarian follicles.
-
Steroidogenesis: Iodoacetic acid can disrupt steroidogenesis by altering the expression of steroidogenic enzymes and the production of precursor hormones. In mouse ovarian follicles, it has been shown to decrease the production of androstenedione, testosterone, and estradiol. In male mice, it can reduce testosterone synthesis.
-
DNA Damage Response: Iodoacetic acid has been shown to cause DNA damage in various cell types, including human lymphocytes, sperm, and ovarian cells. This can trigger DNA damage response pathways.
-
Glycolysis Inhibition: Iodoacetic acid is a known inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This inhibition can lead to a reduction in cellular ATP levels, affecting numerous cellular processes that are dependent on energy.
Caption: The impact of this compound on key cellular processes and signaling pathways.
References
- 1. Iodoacetic acid inhibits follicle growth and alters expression of genes that regulate apoptosis, the cell cycle, estrogen receptors, and ovarian steroidogenesis in mouse ovarian follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodoacetic Acid Inhibits Follicle Growth and Alters Expression of Genes that Regulate Apoptosis, the Cell Cycle, Estrogen Receptors, and Ovarian Steroidogenesis in Mouse Ovarian Follicles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Selectivity of Diiodoacetic acid in Complex Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diiodoacetic acid (IAA). Our goal is to help you improve the selectivity of IAA for cysteine residues in complex biological samples, minimizing off-target modifications and ensuring data accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target amino acid residues for this compound?
While this compound is primarily used to target cysteine residues, it can also react with other nucleophilic amino acids, especially under non-optimal conditions. The most common off-target residues include methionine, lysine, histidine, aspartic acid, glutamic acid, and the N-terminal alpha-amino group of proteins.[1] Methionine is particularly susceptible to alkylation by iodine-containing reagents.[1]
Q2: How does pH affect the selectivity of this compound for cysteine?
The reaction of this compound with cysteine is highly pH-dependent. The reactive species is the thiolate anion (-S⁻), which is more nucleophilic than the protonated thiol (-SH). Therefore, the reaction rate increases with pH as more thiol groups are deprotonated. A slightly alkaline pH, typically between 8.0 and 8.5, is generally recommended to favor the deprotonation of cysteine's thiol group (pKa ≈ 8.5) and enhance its reactivity towards IAA.[2][3] However, at higher pH values, other nucleophilic residues like lysine (pKa ≈ 10.5) also become more reactive, potentially increasing off-target modifications.
Q3: What is the purpose of quenching the this compound reaction?
Quenching is a critical step to stop the alkylation reaction and prevent further, non-specific modification of your protein sample by any remaining, unreacted this compound. This is particularly important when precise control over the modification is required, as prolonged incubation can lead to increased off-target reactions.[4]
Q4: What are suitable quenching reagents for this compound?
Commonly used quenching reagents are small molecule thiols that rapidly react with and consume excess this compound. Dithiothreitol (DTT) is a widely used and effective quenching agent.
Q5: What is the difference in off-target reactivity between this compound (IAA) and iodoacetamide (IAM)?
Both IAA and iodoacetamide (IAM) are effective cysteine alkylating agents, but they exhibit different off-target profiles. One study systematically compared the two and found that iodoacetic acid (referred to as IAC in the study) resulted in a higher number of off-target modifications compared to iodoacetamide (referred to as IAA in the study) in in-solution digests, particularly at the peptide N-terminus and on lysine, glutamic acid, and histidine residues. However, in in-gel digests, both reagents showed significant off-target reactions, with iodine-containing reagents generally leading to more non-specific modifications than non-iodine-containing alternatives like acrylamide and chloroacetamide.
Troubleshooting Guides
Problem 1: High levels of off-target modifications observed by mass spectrometry.
High background signal and identification of modified residues other than cysteine are common indicators of poor selectivity.
Troubleshooting Workflow for High Off-Target Modifications
References
"stability issues of Diiodoacetic acid in aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Diiodoacetic acid (DIAA) in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that while direct quantitative stability data for DIAA is limited in published literature, the following guidance is based on the known chemical properties of DIAA and closely related haloacetic acids, such as iodoacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. As with other α-haloacids, DIAA is susceptible to degradation under certain conditions.
Q2: How should I store my this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound solutions at 2°C - 8°C and protected from light[1].
Q3: What are the likely degradation products of this compound in an aqueous solution?
A3: Based on the behavior of the closely related iodoacetic acid, the primary degradation products of this compound in water are expected to be iodide and glyoxylic acid, following a hydrolysis pathway. Further degradation of glyoxylic acid could also occur. Deiodination is a key degradation reaction for iodinated compounds.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is noted to be light-sensitive[2]. Exposure to light, particularly UV light, can lead to photodegradation. It is crucial to store solutions in amber vials or otherwise protect them from light.
Q5: At what pH is this compound least stable?
Troubleshooting Guides
Issue 1: I am observing a loss of potency or inconsistent results with my this compound solution over time.
-
Possible Cause 1: Chemical Degradation (Hydrolysis)
-
Troubleshooting Steps:
-
Verify pH of the Solution: An increase in the degradation rate is expected at alkaline pH. If your solution is buffered at a pH greater than 7, consider preparing fresh solutions more frequently.
-
Analyze for Degradation Products: Use an appropriate analytical method (e.g., HPLC with UV detection or LC-MS) to look for the appearance of potential degradation products. The primary non-iodide degradation product to look for would be glyoxylic acid. A simple test for the presence of iodide ions can also be indicative of degradation.
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from solid this compound for your experiments.
-
-
-
Possible Cause 2: Photodegradation
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure that your solution is stored in a container that protects it from light, such as an amber vial or a container wrapped in aluminum foil.
-
Minimize Light Exposure During Experiments: During your experimental procedures, minimize the exposure of the this compound solution to ambient and direct light.
-
-
-
Possible Cause 3: Temperature Effects
-
Troubleshooting Steps:
-
Confirm Storage Temperature: Verify that your solutions are being stored at the recommended 2°C - 8°C[1]. Avoid repeated freeze-thaw cycles if the solution is stored frozen, as this can accelerate degradation.
-
Consider Temperature of Experimental Conditions: If your experiments are conducted at elevated temperatures, be aware that the rate of degradation will likely increase. It is advisable to use freshly prepared solutions for such experiments.
-
-
Issue 2: I am observing a change in the pH of my unbuffered this compound solution.
-
Possible Cause: Hydrolysis
-
Explanation: The hydrolysis of this compound can result in the formation of glyoxylic acid and hydroiodic acid (from the released iodide ions in an acidic environment), which can alter the pH of an unbuffered solution.
-
Troubleshooting Steps:
-
Monitor pH Over Time: If you are storing an unbuffered solution, periodically check the pH. A significant change can be an indicator of degradation.
-
Use Buffered Solutions: For applications where a stable pH is critical, prepare your this compound in a suitable buffer. Be mindful that the buffer components could potentially influence the stability, so a buffer system should be chosen carefully and its compatibility assessed.
-
-
Quantitative Data Summary
Table 1: Example Stability Data Collection Template for this compound
| Condition | Timepoint | Concentration of DIAA (%) | pH | Appearance of Degradation Products (Peak Area/Concentration) |
| 25°C, pH 4 (in light) | 0 hr | 100 | 4.0 | Not Detected |
| 24 hr | ||||
| 48 hr | ||||
| 25°C, pH 4 (in dark) | 0 hr | 100 | 4.0 | Not Detected |
| 24 hr | ||||
| 48 hr | ||||
| 25°C, pH 7 (in dark) | 0 hr | 100 | 7.0 | Not Detected |
| 24 hr | ||||
| 48 hr | ||||
| 25°C, pH 9 (in dark) | 0 hr | 100 | 9.0 | Not Detected |
| 24 hr | ||||
| 48 hr | ||||
| 4°C, pH 7 (in dark) | 0 hr | 100 | 7.0 | Not Detected |
| 1 week | ||||
| 2 weeks |
Experimental Protocols
Protocol 1: General Stability Study of this compound in Aqueous Solution
Objective: To determine the stability of this compound under specific pH, temperature, and light conditions.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or an organic solvent like methanol if needed for initial dissolution before dilution in an aqueous buffer).
-
Dilute the stock solution to the desired final concentration in the aqueous buffers of interest (e.g., phosphate buffer for pH 7, borate buffer for pH 9, acetate buffer for pH 4).
-
-
Incubation:
-
Aliquot the prepared solutions into separate vials for each time point and condition to be tested.
-
For light exposure studies, use clear vials and place them under a controlled light source. For dark conditions, use amber vials or wrap clear vials in aluminum foil.
-
Place the vials in temperature-controlled environments (e.g., incubators, refrigerators) at the desired temperatures.
-
-
Sampling and Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Immediately analyze the sample using a validated analytical method to determine the concentration of this compound and to detect and quantify any degradation products. A suitable method is High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
HPLC-UV Method Example (Hypothetical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV at a wavelength around 210 nm.
-
Quantification: Use a calibration curve prepared with freshly prepared standards of this compound.
-
-
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t½) for each condition.
-
Visualizations
Caption: Inferred degradation pathways of this compound in aqueous solutions.
Caption: Experimental workflow for a this compound stability study.
References
"minimizing off-target effects of Diiodoacetic acid in cell culture"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Diiodoacetic Acid (DIAA) in cell culture experiments.
Disclaimer: Scientific literature specifically detailing the off-target effects and mitigation strategies for this compound (DIAA) is limited. Much of the information provided here is extrapolated from studies on the closely related compound, Iodoacetic Acid (IAA), a mono-haloacetic acid that shares a similar mechanism of action as an alkylating agent.[1] Researchers should use this information as a guide and conduct preliminary dose-response and toxicity experiments for their specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DIAA)?
A1: While specific studies on DIAA are sparse, it is presumed to act similarly to Iodoacetic Acid (IAA) as an alkylating agent.[1] The primary on-target effect of IAA is the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by reacting with its cysteine residues.[2][3][4] This blocks glycolysis, leading to a decrease in ATP and pyruvate production.
Q2: What are the known off-target effects of Iodoacetic Acid (IAA), which may be relevant for DIAA?
A2: IAA is known to be a potent cytotoxic and genotoxic agent. Its off-target effects are broad due to its reactivity with sulfhydryl groups on cysteine residues in numerous proteins. Key off-target effects include:
-
Cytotoxicity and Genotoxicity: IAA can induce cell death and damage DNA.
-
Oxidative Stress: IAA exposure can lead to the generation of reactive oxygen species (ROS).
-
Glutathione (GSH) Depletion: IAA can directly react with and deplete the cellular antioxidant glutathione.
-
Alteration of Gene Expression: Studies have shown that IAA can alter the expression of genes involved in apoptosis, the cell cycle, and steroidogenesis.
-
Endocrine Disruption: IAA has been shown to affect the hypothalamic-pituitary-gonadal (HPG) axis and interfere with hormone production.
Q3: How can I minimize the off-target effects of DIAA in my cell culture experiments?
A3: Minimizing off-target effects requires a multi-faceted approach:
-
Dose Optimization: Perform a thorough dose-response curve to determine the lowest effective concentration of DIAA that achieves the desired on-target effect (e.g., inhibition of glycolysis) with minimal cytotoxicity.
-
Time-Course Experiments: Limit the duration of DIAA exposure to the shortest time necessary to observe the desired effect.
-
Use of Antioxidants: Co-treatment with antioxidants may mitigate off-target effects related to oxidative stress. Studies with IAA have shown that antioxidants like curcumin can reduce cytotoxicity and genotoxicity.
-
Alternative Glycolysis Inhibitors: If the goal is solely to inhibit glycolysis, consider using alternative reagents. For instance, iodoacetamide (IA) has been reported to inhibit GAPDH with less impact on cellular glutathione levels compared to IAA.
-
Control Experiments: Always include appropriate vehicle controls and consider using a structurally similar but inactive molecule as a negative control, if available.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed at expected effective concentration. | Cell line is highly sensitive to DIAA's cytotoxic effects. Off-target effects are dominating. | 1. Lower the concentration of DIAA and/or reduce the incubation time. 2. Perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the IC50 value for your cell line. 3. Consider co-incubation with an antioxidant such as N-acetylcysteine (NAC) or curcumin to mitigate oxidative stress-induced cell death. |
| Inconsistent results between experiments. | DIAA solution instability. Variability in cell health or density. | 1. Prepare fresh DIAA solutions for each experiment, as haloacetic acids can decompose in aqueous solutions. 2. Ensure consistent cell seeding density and passage number for all experiments. Monitor cell health and morphology prior to treatment. |
| Unexpected changes in gene or protein expression unrelated to glycolysis. | Off-target effects on signaling pathways. | 1. Review the literature for known off-target effects of similar compounds like IAA on cellular signaling. 2. Use more specific inhibitors for the pathway of interest if the goal is not general glycolysis inhibition. 3. Validate key unexpected findings with alternative methods (e.g., qPCR for protein data, Western blot for gene expression data). |
| Depletion of cellular antioxidants. | DIAA is reacting with sulfhydryl groups of antioxidants like glutathione. | 1. Measure cellular glutathione (GSH) levels to confirm depletion. 2. Supplement the culture medium with precursors for GSH synthesis, such as N-acetylcysteine (NAC). |
Quantitative Data Summary
The following tables summarize quantitative data from studies on Iodoacetic Acid (IAA), which may serve as a starting point for designing experiments with DIAA.
Table 1: Cytotoxicity of Iodoacetic Acid (IAA) in various cell lines.
| Cell Line | Concentration Range | Effect | Reference |
| Chinese Hamster Ovary (CHO) | 0.5 µM | Lowest toxic concentration | |
| NIH3T3 | Not specified | Increased frequency of transformed cells with prolonged exposure | |
| Human Lymphocytes and Sperm | Not specified | DNA damage | |
| Mouse Ovarian Follicles | 10 µM and 15 µM | Reduced follicle growth and estradiol levels |
Table 2: Effects of Iodoacetic Acid (IAA) on Gene and Hormone Levels in Mouse Ovarian Follicles.
| Parameter | Concentration | Outcome | Reference |
| Proliferation marker Ki67 | 15 µM | Reduced expression | |
| Pregnenolone | 10 µM | Increased levels | |
| Progesterone | 2 µM and 10 µM | Increased levels | |
| Androstenedione | 10 µM and 15 µM | Decreased levels | |
| Testosterone | 10 µM and 15 µM | Decreased levels | |
| Estradiol | 10 µM and 15 µM | Decreased levels |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with DIAA
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
DIAA Preparation: Prepare a stock solution of DIAA in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a complete cell culture medium to the desired final concentrations immediately before use.
-
Treatment: Remove the existing medium from the cell culture plates and replace it with the DIAA-containing medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Analysis: Following incubation, harvest the cells for downstream analysis (e.g., viability assays, gene expression analysis, or protein analysis).
Protocol 2: Assessing DIAA-Induced Oxidative Stress
-
Cell Treatment: Treat cells with DIAA as described in Protocol 1. Include a positive control (e.g., H2O2) and a vehicle control.
-
ROS Detection: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
GSH/GSSG Assay: Measure the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) using a commercially available kit to assess the impact on the cellular redox state.
Visualizations
References
- 1. Iodoacetic acid - Wikipedia [en.wikipedia.org]
- 2. Iodoacetic Acid Inhibits Follicle Growth and Alters Expression of Genes that Regulate Apoptosis, the Cell Cycle, Estrogen Receptors, and Ovarian Steroidogenesis in Mouse Ovarian Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodoacetic Acid | C2H3IO2 | CID 5240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"challenges in the quantification of Diiodoacetic acid at low concentrations"
Welcome to the technical support center for the quantification of Diiodoacetic acid (DIAA) at low concentrations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound (DIAA) at low concentrations?
The main challenges in quantifying DIAA at low concentrations stem from its chemical properties and the complexity of sample matrices. Key difficulties include:
-
Low Volatility and High Polarity: DIAA is a polar compound, making it unsuitable for direct analysis by Gas Chromatography (GC) without derivatization.
-
Thermal Instability: The compound can be susceptible to degradation at elevated temperatures used in GC inlets.
-
Matrix Effects: In complex matrices such as biological fluids or environmental water samples, co-eluting endogenous substances can interfere with the ionization of DIAA in Liquid Chromatography-Mass Spectrometry (LC-MS), leading to ion suppression or enhancement and inaccurate quantification.[1][2][3][4]
-
Sample Stability: DIAA may be prone to degradation during sample collection, storage, and preparation. Proper preservation techniques are crucial to ensure the integrity of the sample.
-
Reactivity: The reactivity of DIAA can lead to losses during sample preparation and analysis due to interactions with container surfaces or other sample components.
Q2: Which analytical techniques are most suitable for DIAA quantification at low concentrations?
The two most common and effective techniques for quantifying DIAA at low concentrations are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method as it can analyze DIAA directly in its native form without the need for derivatization. It offers high sensitivity and selectivity.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent separation and sensitivity but requires a derivatization step to convert the polar DIAA into a more volatile and thermally stable ester, typically a methyl ester.
Q3: What are the typical Limits of Detection (LOD) and Quantitation (LOQ) for DIAA?
The LOD and LOQ for DIAA are highly dependent on the analytical method, instrumentation, and the sample matrix. However, here are some typical values reported in the literature:
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| LC-MS/MS | Drinking Water | 0.003 - 0.04 µg/L | ~0.1 µg/L |
| GC-MS/MS | Biological Tissues | 0.007 - 0.032 ng/g | Not Specified |
Note: These values are indicative and may vary between laboratories and studies.
Troubleshooting Guides
LC-MS/MS Analysis
Problem 1: Poor peak shape (tailing, fronting, or splitting).
-
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure DIAA is in a single ionic state. For carboxylic acids, a pH of 2-3 units below the pKa is generally recommended. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase chemistry. |
| Instrumental Issues | Check for leaks, blockages, or issues with the injector or detector. |
Problem 2: Low signal intensity or high background noise.
-
Possible Causes & Solutions:
| Cause | Solution |
| Ion Suppression/Enhancement (Matrix Effects) | Implement strategies to mitigate matrix effects, such as sample dilution, matrix-matched calibration standards, or the use of an isotopically labeled internal standard. |
| Suboptimal MS Source Parameters | Optimize source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and temperature for DIAA. |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Sample Degradation | Ensure proper sample storage and handling procedures are followed. Analyze samples as soon as possible after preparation. |
| Incorrect Mobile Phase Additive | Use volatile mobile phase additives like formic acid or ammonium formate. Avoid non-volatile buffers like phosphate. |
GC-MS Analysis
Problem 1: No or very small peak for DIAA derivative.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the derivatizing agent (e.g., diazomethane or acidic methanol) is fresh and active. |
| Degradation of Derivative | Analyze the derivatized sample as soon as possible. Avoid exposure to moisture, which can hydrolyze the ester. |
| Active Sites in the GC System | Use a deactivated liner and column to prevent adsorption of the analyte. |
| Leaky Septum | A leaky septum can cause a loss of sample and carrier gas, leading to smaller peaks. Replace the septum regularly. |
Problem 2: Tailing peaks for the DIAA derivative.
-
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the Inlet or Column | Use a deactivated inlet liner and a high-quality, inert GC column. Perform regular maintenance, including trimming the column. |
| Dirty Inlet Liner | Non-volatile residues from the sample matrix can accumulate in the liner, leading to peak tailing. Replace the liner regularly. |
| Column Contamination | Bake out the column according to the manufacturer's instructions. If tailing persists, the column may need to be replaced. |
Experimental Protocols
Sample Preparation for LC-MS/MS (Direct Injection)
This protocol is a general guideline for the analysis of DIAA in water samples.
-
Sample Collection: Collect water samples in amber glass vials to prevent photodegradation.
-
Preservation: To quench residual disinfectants like chlorine, add a quenching agent such as ammonium chloride (e.g., 100 mg/L) at the time of collection.
-
Storage: Store samples at 4°C and protect them from light until analysis. The recommended holding time is typically up to 14 days.
-
Internal Standard Spiking: Before analysis, spike all samples, calibration standards, and quality control samples with an appropriate internal standard (e.g., ¹³C-labeled DIAA) to a known concentration.
-
Direct Injection: No further extraction or concentration is typically needed for water samples. Directly inject the preserved and spiked sample into the LC-MS/MS system.
Derivatization of DIAA for GC-MS Analysis (using Acidic Methanol)
This protocol is based on EPA Method 552.2 for haloacetic acids.
-
Acidification: Adjust the pH of a 40 mL water sample to <0.5 with concentrated sulfuric acid.
-
Extraction: Add 4 mL of methyl-tert-butyl ether (MTBE) to the sample and shake vigorously for 2 minutes. Allow the phases to separate.
-
Collect Organic Phase: Carefully transfer the upper MTBE layer to a clean vial.
-
Derivatization: Add 1 mL of acidic methanol (10% sulfuric acid in methanol) to the MTBE extract.
-
Heating: Cap the vial and heat at 50°C for 2 hours.
-
Neutralization: After cooling, add 4 mL of a saturated sodium bicarbonate solution to neutralize the excess acid. Shake for 2 minutes.
-
Final Extract: The upper MTBE layer containing the methylated DIAA is ready for GC-MS analysis.
Visualizations
References
- 1. Applied Measurement Science » Matrix effects in liquid-chromatography electrospray mass-spectrometry (LC-ESI-MS) [ams.ut.ee]
- 2. bme.psu.edu [bme.psu.edu]
- 3. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
"addressing precipitation issues with Diiodoacetic acid in lysis buffers"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering precipitation issues with Diiodoacetic Acid (DIA) in lysis buffers.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of adding this compound (DIA) to a lysis buffer?
This compound is primarily used as an alkylating agent to covalently modify the thiol groups of cysteine residues in proteins. This process, known as S-carboxymethylation, is crucial for several reasons:
-
Preventing Disulfide Bond Reformation: After reducing disulfide bonds (e-g., with DTT or TCEP), alkylation with DIA permanently blocks the free cysteine residues, preventing them from re-oxidizing and forming disulfide bridges.
-
Inhibiting Cysteine Proteases: DIA can irreversibly inhibit cysteine proteases present in the cell lysate, which could otherwise degrade protein samples.
-
Improving Protein Solubilization: By modifying cysteine residues, DIA can alter protein conformation and potentially improve solubility in some cases.
Q2: What is the difference between this compound (DIA) and Iodoacetic Acid (IAA)?
This compound (DIA) is a derivative of acetic acid where two hydrogen atoms on the alpha-carbon are substituted with iodine atoms. Iodoacetic acid (IAA) has only one iodine substitution. Both are alkylating agents, but their reactivity and physical properties may differ slightly. Due to the limited availability of specific data for DIA, information from the more commonly used IAA is often used as a reference.
Q3: How should this compound be stored and handled?
This compound is light-sensitive and should be stored in a dark, cool, and dry place, typically at 2-8°C.[1] For use in lysis buffers, it is recommended to prepare fresh solutions of DIA immediately before the experiment to ensure its activity and minimize degradation.[2]
Q4: At what pH is this compound most effective for alkylation?
The alkylation reaction with DIA is pH-dependent. A slightly alkaline pH, typically between 7.5 and 8.5, is optimal for the deprotonation of cysteine thiols to the more reactive thiolate anion, which readily attacks the electrophilic carbon of DIA.[3]
Troubleshooting Guides
Issue: Precipitate Forms in the Lysis Buffer After Adding this compound
Q: I observed a white or cloudy precipitate in my lysis buffer after adding this compound. What could be the cause and how can I resolve it?
A: The formation of a precipitate after adding DIA to a lysis buffer can be attributed to several factors. Below is a step-by-step guide to troubleshoot this issue.
Potential Cause 1: pH Shift
This compound is an acidic compound. Adding it to a weakly buffered solution can cause a significant drop in the overall pH of the lysis buffer. This pH shift can lead to the precipitation of other buffer components, such as some detergents or proteins in the lysate.
Solution:
-
Check the pH: After adding DIA to your lysis buffer, verify that the final pH is within the desired range for your experiment (typically 7.5-8.5 for efficient alkylation).
-
Adjust the pH: If the pH has dropped, adjust it back to the target value using a suitable base (e.g., 1M Tris base or NaOH).
-
Use a Stronger Buffer: Consider increasing the concentration of your buffering agent (e.g., Tris-HCl or HEPES) to provide better buffering capacity against the acidity of DIA.
Potential Cause 2: High Concentration of this compound
Using an excessively high concentration of DIA can exceed its solubility limit in the specific lysis buffer composition, leading to precipitation.
Solution:
-
Review the DIA Concentration: Ensure you are using a concentration of DIA that is appropriate for your application. Typical working concentrations for iodoacetic acid in proteomics for alkylation are in the range of 10-20 mM.[4]
-
Stepwise Addition: Instead of adding the entire volume of concentrated DIA stock at once, try adding it dropwise while gently vortexing the lysis buffer. This can help to prevent localized high concentrations that may trigger precipitation.
-
Gentle Warming: If you suspect the precipitate is undissolved DIA, gently warm the buffer to 37°C to aid in dissolution. However, be cautious, as prolonged heating can degrade other buffer components.
Potential Cause 3: Incompatibility with Other Lysis Buffer Components
Certain combinations of salts, detergents, and other additives in a lysis buffer can reduce the solubility of DIA.
Solution:
-
Prepare a Simplified Buffer: To identify the problematic component, prepare your lysis buffer by adding each component one by one, with DIA added last. This can help pinpoint which additive might be contributing to the precipitation.
-
Consult Compatibility Charts: Refer to technical resources for information on the compatibility of different lysis buffer components.
-
Consider Alternative Reagents: If a specific component is found to be incompatible, explore the possibility of using an alternative with similar function but different chemical properties.
Potential Cause 4: Low Temperature
Storing the lysis buffer containing DIA at low temperatures (e.g., 4°C) can sometimes lead to the precipitation of DIA or other components.
Solution:
-
Room Temperature Storage: For short-term storage on the day of the experiment, it may be preferable to keep the complete lysis buffer at room temperature.
-
Re-dissolve Before Use: If precipitation is observed after cold storage, allow the buffer to warm to room temperature and vortex gently to see if the precipitate re-dissolves.
Data Presentation
Table 1: Physicochemical Properties of Iodoacetic Acid (as a proxy for this compound)
| Property | Value | Reference |
| Molecular Formula | C₂H₃IO₂ | [5] |
| Molecular Weight | 185.95 g/mol | |
| pKa | 3.12 - 3.18 | |
| Solubility in Water | 600 g/L (at 20°C) | |
| Appearance | Colorless or white crystals |
Table 2: Recommended Working Concentrations for Iodoacetic Acid in Lysis Buffers
| Application | Recommended Concentration | Reference |
| Protein Alkylation (in-solution) | 14 mM | |
| Protein Alkylation (general proteomics) | 20 mM | |
| Quenching of Reducing Agents | 5 mM (to quench excess DTT) |
Experimental Protocols
Protocol: Alkylation of Proteins in a Cell Lysate using this compound
This protocol provides a general workflow for using DIA to alkylate proteins in a cell lysate for applications such as proteomics.
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Reducing Agent (e.g., 1 M DTT stock)
-
This compound (prepare a fresh 500 mM stock solution in water or buffer)
-
Quenching Solution (e.g., 1 M DTT stock)
Procedure:
-
Cell Lysis: Lyse the cells using your chosen lysis buffer. Quantify the protein concentration of the lysate.
-
Reduction: Add the reducing agent (e.g., DTT) to a final concentration of 5 mM. Incubate the sample at 56°C for 30 minutes to reduce disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the freshly prepared this compound stock solution to a final concentration of 14-20 mM. It is crucial to perform this step in the dark as DIA is light-sensitive. Incubate at room temperature for 30 minutes.
-
Quenching: Quench the alkylation reaction by adding the reducing agent (e.g., DTT) to a final concentration of 5 mM to react with any excess DIA. Incubate for 15 minutes in the dark at room temperature.
-
Downstream Processing: The alkylated protein sample is now ready for downstream applications such as protein digestion for mass spectrometry.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing precipitation issues with this compound.
Caption: The mechanism of cysteine alkylation by this compound.
References
- 1. Iodoacetic acid CAS#: 64-69-7 [m.chemicalbook.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodoacetic acid - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Optimizing QuEChERS for Diiodoacetic Acid Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of Diiodoacetic acid (DIAA) and other haloacetic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound using the QuEChERS method.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Inappropriate pH during extraction: DIAA is an acidic compound, and its extraction efficiency is highly pH-dependent. In a neutral or basic environment, it will be ionized and remain in the aqueous phase. | Acidify the sample or the extraction solvent (acetonitrile) with a small amount of a strong acid like formic acid. A final pH of 2.5-3.0 in the aqueous phase is often optimal for the extraction of acidic analytes.[1] |
| Loss of analyte during dSPE cleanup: The use of Primary Secondary Amine (PSA) as a dSPE sorbent can lead to the loss of acidic analytes like DIAA due to its anion-exchange properties. | Avoid using PSA for the cleanup step. If cleanup is necessary to remove interfering substances, consider using C18 or graphitized carbon black (GCB). Alternatively, for cleaner matrices, the cleanup step may be omitted entirely.[2] | |
| Incomplete phase separation: Insufficient salt concentration or inadequate mixing can lead to poor separation of the organic and aqueous layers. | Ensure the correct amount of salting-out mixture (e.g., MgSO₄ and NaCl) is added and that the tube is shaken vigorously immediately after the addition of salts. | |
| Poor Chromatographic Peak Shape (Tailing) | Active sites in the GC/LC system: DIAA can interact with active sites in the injection port, column, or detector, leading to peak tailing. | For GC analysis, derivatization of the carboxylic acid group is highly recommended to improve volatility and reduce peak tailing. For LC analysis, ensure the mobile phase is appropriately buffered and the analytical column is in good condition. |
| Matrix Effects: Co-extracted matrix components can interfere with the ionization and detection of DIAA, especially in LC-MS/MS analysis. | Dilute the final extract before injection to minimize matrix effects.[3] The use of matrix-matched calibration standards is also crucial for accurate quantification.[4] | |
| Inconsistent or Irreproducible Results | Sample heterogeneity: The DIAA may not be uniformly distributed in the sample matrix. | Ensure thorough homogenization of the sample before taking a subsample for extraction. |
| Variability in manual shaking: The intensity and duration of shaking can impact extraction efficiency. | Use a mechanical shaker for a standardized and reproducible shaking process. | |
| Degradation of DIAA: DIAA may be unstable under certain conditions. | Analyze the extracts as soon as possible after preparation. If storage is necessary, keep them at low temperatures (e.g., 4°C) and protected from light. | |
| High Background or Interferences in Chromatogram | Matrix interferences: Complex matrices can introduce a significant number of co-extracted compounds. | Optimize the dSPE cleanup step. A combination of C18 (for nonpolar interferences) and GCB (for pigments) can be effective.[3] However, be aware that GCB can also adsorb planar analytes. |
| Contamination from labware or reagents: Impurities in solvents, salts, or centrifuge tubes can lead to background noise. | Use high-purity solvents and reagents. Thoroughly clean all labware before use. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for extracting this compound using the QuEChERS method?
For acidic compounds like this compound, a low pH is crucial to ensure the analyte is in its neutral form, which is more soluble in the organic extraction solvent (acetonitrile). It is recommended to acidify the sample or the acetonitrile with an acid, such as formic acid, to achieve a final pH in the range of 2.5 to 3.0 in the aqueous phase.
2. Should I use a buffered or unbuffered QuEChERS method for DIAA extraction?
A buffered QuEChERS method, specifically one that maintains an acidic pH, is generally preferred for the extraction of acidic analytes. The AOAC buffered method using acetate buffer or the EN buffered method with citrate buffer can be adapted. However, direct acidification with formic acid often provides more consistent results for acidic compounds.
3. Which dSPE sorbents are recommended for the cleanup of DIAA extracts?
It is strongly advised to avoid using Primary Secondary Amine (PSA) for the cleanup of DIAA extracts, as it can significantly reduce the recovery of acidic analytes. If cleanup is necessary, consider using:
-
C18: To remove nonpolar interferences.
-
Graphitized Carbon Black (GCB): To remove pigments and sterols. Use with caution as it may adsorb planar molecules.
-
A combination of C18 and GCB may be optimal for complex matrices. For relatively clean matrices, omitting the dSPE step can prevent analyte loss.
4. Is derivatization necessary for the analysis of this compound after QuEChERS extraction?
-
For Gas Chromatography (GC) analysis: Yes, derivatization is highly recommended. DIAA is a polar and non-volatile compound, and derivatization of the carboxylic acid group to an ester (e.g., methyl or ethyl ester) will improve its volatility and chromatographic performance, resulting in better peak shape and sensitivity.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis: Derivatization is generally not necessary. DIAA can be analyzed directly using LC-MS/MS in negative ion mode.
5. What are the key parameters to optimize for the QuEChERS method for DIAA?
The most critical parameters to optimize are:
-
pH of the extraction: Ensure an acidic environment.
-
Choice of dSPE sorbent: Avoid PSA.
-
Final extract dilution: To mitigate matrix effects.
-
Salts for partitioning: Standard MgSO₄ and NaCl are generally effective.
Experimental Protocols
Optimized QuEChERS Protocol for this compound in Water Samples (for LC-MS/MS Analysis)
-
Sample Preparation:
-
To a 50 mL centrifuge tube, add 10 mL of the water sample.
-
If the sample is not already acidic, add 100 µL of formic acid.
-
Add 10 mL of acetonitrile (MeCN).
-
-
Extraction:
-
Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap the tube and shake vigorously for 1 minute. A mechanical shaker is recommended for consistency.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) - Optional, for complex matrices
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the supernatant from either the extraction or dSPE step.
-
Dilute the extract (e.g., 1:10) with an appropriate solvent (e.g., the initial mobile phase for LC-MS/MS).
-
Transfer to an autosampler vial for analysis.
-
Derivatization Protocol for GC-MS Analysis
This protocol should be performed on the final extract obtained from the QuEChERS procedure.
-
Solvent Exchange:
-
Take a known volume (e.g., 100 µL) of the final acetonitrile extract and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent for derivatization, such as methyl tert-butyl ether (MTBE).
-
-
Esterification (using Acidified Methanol):
-
Add 50 µL of 10% sulfuric acid in methanol to the reconstituted extract.
-
Cap the vial tightly and heat at 50°C for 2 hours.
-
After cooling, quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.
-
Vortex and allow the layers to separate.
-
Transfer an aliquot of the upper organic layer to a GC vial for analysis.
-
Quantitative Data Summary
| QuEChERS Modification | Expected Recovery of Acidic Analytes | Reference/Rationale |
| Standard QuEChERS (Unbuffered, with PSA cleanup) | Poor (<50%) | PSA removes acidic compounds. |
| Buffered QuEChERS (pH ~5.5, with PSA cleanup) | Poor to Moderate | PSA still active against acids. |
| Acidified QuEChERS (pH 2.5-3.0, no PSA cleanup) | Good to Excellent (70-110%) | Optimal conditions for protonation and extraction of acidic analytes without loss during cleanup. |
| Acidified QuEChERS with C18/GCB cleanup | Good (70-100%) | Potential for some loss on GCB, but generally good recovery with effective cleanup. |
Visualizations
Caption: Workflow for Optimized QuEChERS Extraction of this compound.
Caption: Troubleshooting Flowchart for Low this compound Recovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diiodoacetic Acid (DIAA) Derivatization for Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in diiodoacetic acid (DIAA) derivatization for chromatographic analysis.
Troubleshooting Guide: Overcoming Common Issues
This guide addresses specific problems you may encounter during the derivatization of DIAA for analysis by gas chromatography (GC) or liquid chromatography (LC).
Q1: Why is my DIAA derivatization yield low and inconsistent?
Possible Causes and Solutions:
-
Incomplete Reaction: The derivatization reaction may not be going to completion.
-
Optimization of Reaction Conditions: The efficiency of methylation with acidic methanol is dependent on time and temperature. For haloacetic acids (HAAs), including DIAA, a derivatization time of 160 minutes at 40°C has been found to be optimal. Ensure your reaction conditions are optimized.
-
Reagent Concentration and Volume: The volume of acidic methanol can significantly impact methylation efficiency. Increasing the volume may improve the yield.
-
Choice of Derivatizing Agent: While acidic methanol is common, other reagents like diazomethane can offer rapid and complete derivatization with minimal by-products. However, diazomethane is hazardous and requires specific safety precautions. (Trimethylsilyl)diazomethane (TMS-DM) is a safer alternative that can also provide high yields.
-
-
Presence of Moisture: Silylation reagents, and to a lesser extent, other derivatization reagents, are sensitive to water. Moisture can decompose the reagent and the formed derivative, leading to lower yields.
-
Sample and Solvent Preparation: Ensure that both the sample extract and the solvents used are thoroughly dried before adding the derivatization reagent.
-
-
Sample Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction.
-
Sample Cleanup: Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components before derivatization.
-
Q2: I'm observing peak tailing for my derivatized DIAA. What could be the cause?
Possible Causes and Solutions:
-
Active Sites in the GC System: Polar analytes can interact with active sites (e.g., silanol groups) in the GC inlet liner or on the column, leading to peak tailing.
-
Inert Flow Path: Use an inert GC liner and a column designed for the analysis of active compounds.
-
Column Maintenance: If the column is old or has been used with dirty samples, it may have active sites. Baking out the column or trimming the first few inches might help. If the problem persists, the column may need to be replaced.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Sample Dilution: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.
-
-
Mobile Phase pH (for LC): For liquid chromatography, the pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
pH Adjustment: Ensure the mobile phase pH is appropriate for the analysis of the DIAA derivative.
-
Q3: My results show high variability (%RSD) between replicate injections. What are the sources of this variability?
Possible Causes and Solutions:
-
Inconsistent Derivatization: Variability in the derivatization step is a major contributor to poor reproducibility.
-
Standardize the Protocol: Ensure that all parameters of the derivatization protocol (reagent volumes, reaction time, temperature, and mixing) are kept consistent across all samples and standards.
-
Automated Derivatization: If available, using an autosampler for derivatization can significantly improve reproducibility compared to manual methods.
-
-
Derivative Instability: The derivatized DIAA may not be stable over time.
-
Timely Analysis: Analyze the derivatized samples as soon as possible after preparation.
-
Storage Conditions: If storage is necessary, keep the derivatized samples at a low temperature (e.g., ≤-10°C) and protected from light. U.S. EPA Method 552.3 suggests that extracts can be stored for up to 21 days at ≤-10°C.[1]
-
-
Injector Problems: Issues with the GC injector, such as leaks or septum coring, can lead to variable injection volumes.
-
Injector Maintenance: Regularly inspect and maintain the injector, including replacing the septum and liner as needed.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable derivatization method for DIAA analysis by GC?
The most widely used and validated method is methylation using acidic methanol, as outlined in U.S. EPA Method 552.3.[2][3] This method converts DIAA into its more volatile methyl ester, which is suitable for GC analysis with an electron capture detector (GC-ECD). While effective, this method requires careful optimization of reaction conditions to ensure complete and reproducible derivatization.[2]
Q2: Are there safer alternatives to diazomethane for DIAA derivatization?
Yes, (trimethylsilyl)diazomethane (TMS-DM) is a safer and more stable alternative to diazomethane for converting carboxylic acids to their methyl esters.[4] It generally provides high yields with short reaction times and forms few by-products.
Q3: How can I ensure the stability of my DIAA derivative?
To ensure the stability of the DIAA methyl ester, it is crucial to handle the derivatized sample properly. After derivatization, the extract should be neutralized, for example, with a saturated sodium bicarbonate solution as described in EPA Method 552.3. If immediate analysis is not possible, store the extracts in tightly capped vials at or below -10°C and protect them from light.
Q4: What are the key parameters to control during acidic methanol derivatization to reduce variability?
To minimize variability, strictly control the following parameters:
-
Reaction Temperature and Time: Inconsistent heating can lead to incomplete or variable derivatization. Use a reliable heating block or water bath.
-
Reagent Purity and Concentration: Use high-purity reagents and prepare fresh acidic methanol solutions regularly.
-
Moisture Control: Ensure all glassware, solvents, and the sample extract are dry.
-
Consistent Mixing: Ensure thorough mixing of the sample and derivatization reagent.
Quantitative Data Summary
The following table summarizes key quantitative data related to the derivatization of haloacetic acids, which is applicable to DIAA.
| Parameter | Method/Condition | Result | Reference |
| Recovery | Acidic Methanol Derivatization (HAA9) | 82.5–116.5% | |
| Reproducibility (%RSD) | Acidic Methanol Derivatization (HAA9) | < 3.5% | |
| Reproducibility (%RSD) | n-octanol Derivatization (HAA6) | Intraday: 2.38–9.34%, Interday: 4.69–8.06% | |
| Optimal Derivatization Time | Acidic Methanol | 160 minutes | |
| Optimal Derivatization Temp. | Acidic Methanol | 40°C | |
| Extract Holding Time | Acidic Methanol (EPA 552.3) | 21 days at ≤-10°C | |
| Sample Holding Time | Prior to Extraction (EPA 552.3) | 14 days at >0°C to ≤6°C |
Experimental Protocols
Protocol 1: this compound Derivatization using Acidic Methanol (Based on U.S. EPA Method 552.3)
This protocol describes the methylation of DIAA in a sample extract for GC-ECD analysis.
-
Sample Extraction: Extract the acidified water sample (pH ≤ 0.5) with methyl tert-butyl ether (MTBE).
-
Derivatization:
-
To the MTBE extract, add acidic methanol (10% sulfuric acid in methanol).
-
Heat the mixture in a sealed vial at 50°C for 2 hours.
-
-
Work-up:
-
After cooling, add a saturated aqueous solution of sodium sulfate to the vial.
-
Shake vigorously to partition the methyl esters into the MTBE layer.
-
Transfer the MTBE layer to a clean vial.
-
Neutralize the extract by adding a saturated sodium bicarbonate solution and shaking.
-
-
Analysis: The MTBE layer containing the this compound methyl ester is now ready for injection into the GC-ECD.
Visualizations
Caption: Workflow for DIAA Derivatization using Acidic Methanol.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Diiodoacetic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Precise Quantification of Diiodoacetic Acid.
The accurate quantification of this compound (DIAA), a disinfection byproduct of concern, is critical in environmental monitoring, toxicology studies, and water quality assessment. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive comparison of the most common analytical techniques for DIAA quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Electron Capture Detection (GC-ECD).
Data Presentation: A Side-by-Side Comparison of Method Performance
The validation of an analytical method establishes its fitness for a particular use. Key performance parameters for the quantification of haloacetic acids, including iodoacetic acid (a close structural analog to DIAA), are summarized below. While specific data for this compound is limited in publicly available literature, the data for iodoacetic acid and other haloacetic acids provide a strong basis for method comparison.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography with Electron Capture Detection (GC-ECD) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.007 - 0.1 ng/g (biological samples)[1] | 0.3 µg/L (water)[2][3] | 0.0008 - 0.2 µg/L (water)[4] |
| Limit of Quantification (LOQ) | 1 - 3 µg/mL (biological samples)[4] | 1 µg/L (water) | 0.008 - 0.4 µg/L (water) |
| Accuracy (% Recovery) | 62.6 - 108.0% (biological samples) | Typically 80-120% | 86.6 - 106.3% (water) |
| Precision (% RSD) | < 12.3% (biological samples) | Typically < 15% | < 8.9% (intra-day) and < 8.8% (inter-day) (water) |
| Specificity | High | Very High | Moderate to High |
| Derivatization Required | Yes | No | Yes |
Experimental Workflows and Signaling Pathways
The selection of an analytical method often involves a trade-off between sensitivity, selectivity, and sample throughput. The following diagrams illustrate the general workflows for each technique.
References
- 1. Development and validation of a GC-MS/MS method for the determination of iodoacetic acid in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of iodoacetic acid using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Diiodoacetic Acid vs. Iodoacetic Acid: A Comparative Guide to Cysteine Alkylation Efficiency
For researchers, scientists, and drug development professionals engaged in proteomics and protein chemistry, the effective alkylation of cysteine residues is a cornerstone of reliable and reproducible results. This crucial step prevents the re-formation of disulfide bonds after reduction, ensuring proteins are amenable to enzymatic digestion and accurate analysis by mass spectrometry. While iodoacetic acid (IAA) is a well-established reagent for this purpose, the potential utility of diiodoacetic acid (DIAA) presents an intriguing, albeit less explored, alternative.
This guide provides a comprehensive comparison of this compound and iodoacetic acid for cysteine alkylation. Due to the limited direct experimental data on this compound's efficacy in this specific application, this comparison leverages established knowledge of iodoacetic acid and extrapolates the expected properties and reactivity of this compound based on fundamental chemical principles.
Executive Summary: At a Glance Comparison
| Feature | This compound (Theoretical) | Iodoacetic Acid (Established) |
| Structure | CHI₂COOH | CH₂ICOOH |
| Molecular Weight | 311.85 g/mol [1] | 185.95 g/mol [2] |
| Reactivity | Potentially higher due to the presence of two electron-withdrawing iodine atoms. | High, well-characterized reactivity with thiol groups.[3][4] |
| Specificity | Potentially lower, with a higher propensity for off-target reactions. | Known to have off-target reactions with methionine, histidine, and lysine, particularly at higher concentrations and pH.[5] |
| Mass Shift (Cysteine) | +297.83 Da (loss of two I atoms, gain of one H atom) | +58.00 Da (loss of one I atom, gain of one H atom) |
| Primary Application | Not established for cysteine alkylation. | Standard reagent in proteomics for cysteine alkylation. |
Principles of Cysteine Alkylation
The alkylation of cysteine residues by both iodoacetic acid and, hypothetically, this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue acts as a potent nucleophile, attacking the electrophilic α-carbon of the haloacetic acid and displacing an iodide ion. This forms a stable thioether bond, effectively capping the cysteine residue.
Figure 1: Cysteine Alkylation with Iodoacetic Acid.
For this compound, the presence of a second iodine atom on the α-carbon is expected to significantly increase the electrophilicity of this carbon, making it a more potent target for nucleophilic attack. This enhanced reactivity could theoretically lead to a faster reaction rate.
Comparative Analysis
Reaction Efficiency and Kinetics
Iodoacetic Acid: The reaction kinetics of iodoacetic acid with cysteine are well-documented. The reaction rate is dependent on pH, with optimal conditions typically being slightly alkaline (pH 7.5-8.5) to favor the deprotonation of the cysteine thiol group to the more nucleophilic thiolate anion.
This compound (Theoretical): The presence of two electron-withdrawing iodine atoms on the α-carbon in this compound would likely make it a more powerful alkylating agent than iodoacetic acid. This is due to the inductive effect of the halogens, which further polarizes the C-I bonds and increases the partial positive charge on the carbon atom. Consequently, this compound is expected to react more rapidly with cysteine thiols under similar conditions. However, this increased reactivity may also lead to a decrease in specificity.
Specificity and Side Reactions
Iodoacetic Acid: While highly effective for cysteine alkylation, iodoacetic acid is known to exhibit off-target reactivity, particularly at higher concentrations, elevated temperatures, or prolonged incubation times. Common side reactions include the alkylation of other nucleophilic amino acid residues such as methionine, histidine, and lysine, as well as the N-terminal amino group of peptides. These side reactions can complicate mass spectrometry data analysis by introducing unexpected mass shifts.
This compound (Theoretical): Given its predicted higher reactivity, this compound would likely exhibit a greater propensity for off-target modifications compared to iodoacetic acid. The increased electrophilicity of the α-carbon could make it more susceptible to attack by other weaker nucleophiles present in a protein sample, leading to a higher incidence of side reactions. This could be a significant drawback, potentially leading to more complex and difficult-to-interpret mass spectra.
Experimental Protocols
Standard Protocol for Cysteine Alkylation with Iodoacetic Acid
This protocol is a widely accepted method for the reduction and alkylation of protein samples for mass spectrometry analysis.
Materials:
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
Iodoacetic acid (IAA) stock solution (e.g., 0.5 M in 1 M NaOH, freshly prepared in the dark)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH ~8)
-
Urea (for protein denaturation)
Procedure:
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 6 M urea in 50 mM ammonium bicarbonate).
-
Add DTT to a final concentration of 10-20 mM.
-
Incubate at 37-56°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
-
Cysteine Alkylation:
-
Add the freshly prepared iodoacetic acid stock solution to a final concentration of 40-50 mM (a 2 to 5-fold molar excess over DTT).
-
Incubate the reaction in the dark at room temperature for 30-45 minutes.
-
-
Quenching:
-
Quench the excess iodoacetic acid by adding DTT to a final concentration of 20-25 mM.
-
Incubate for 15 minutes in the dark at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with buffer exchange (e.g., dialysis or spin columns) to remove urea and excess reagents, followed by enzymatic digestion (e.g., with trypsin).
-
Figure 2: Experimental Workflow for Cysteine Alkylation.
Proposed Protocol for Cysteine Alkylation with this compound (Theoretical)
This is a hypothetical protocol and would require empirical optimization.
Materials:
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
This compound (DIAA) stock solution (e.g., 0.5 M in 1 M NaOH, freshly prepared in the dark)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH ~8)
-
Urea (for protein denaturation)
Procedure:
-
Protein Solubilization and Reduction:
-
Follow the same procedure as for iodoacetic acid.
-
-
Cysteine Alkylation:
-
Due to its potentially higher reactivity, a lower concentration and shorter incubation time may be sufficient. Start with a final concentration of 20-30 mM DIAA.
-
Incubate the reaction in the dark at room temperature for 15-20 minutes.
-
-
Quenching:
-
Immediately quench the reaction with an excess of DTT (e.g., 20-25 mM final concentration).
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with buffer exchange and enzymatic digestion as for the standard protocol.
-
Data Presentation: Quantitative Comparison
| Parameter | This compound (Predicted) | Iodoacetic Acid (Known) |
| Molecular Formula | C₂H₂I₂O₂ | C₂H₃IO₂ |
| Molecular Weight | 311.85 g/mol | 185.95 g/mol |
| Mass of Adduct | -CHI-COOH | -CH₂-COOH |
| Mass Shift on Cysteine | +297.83 Da | +58.00 Da |
| Optimal pH | ~7.5 - 8.5 (assumed) | ~7.5 - 8.5 |
| Known Off-Target Residues | Methionine, Histidine, Lysine, N-terminus (likely more prevalent) | Methionine, Histidine, Lysine, N-terminus |
Conclusion and Recommendations
Based on chemical principles, this compound is predicted to be a more reactive cysteine alkylating agent than iodoacetic acid. This could potentially offer the advantage of faster reaction times. However, this increased reactivity comes with a significant and likely detrimental trade-off: a higher probability of non-specific modifications to other amino acid residues. Such off-target reactions would introduce considerable complexity to mass spectrometry data, making peptide and protein identification more challenging and potentially less reliable.
For most standard proteomics applications, iodoacetic acid remains the recommended reagent due to its well-characterized reactivity, established protocols, and more predictable side-reaction profile. The potential benefits of using this compound are, at present, largely theoretical and are likely outweighed by the significant risk of increased non-specificity.
Further empirical studies are required to definitively assess the efficiency and specificity of this compound for cysteine alkylation. Researchers considering its use should be prepared to undertake extensive optimization of reaction conditions, including concentration, incubation time, and temperature, and to perform rigorous analysis to identify and account for potential off-target modifications.
References
A Comparative Guide to the Cross-Validation of Diiodoacetic Acid Detection in Diverse Sample Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the detection and quantification of Diiodoacetic acid (DIAA), a disinfection byproduct of emerging concern due to its potential cytotoxicity and genotoxicity.[1] The cross-validation of detection methods across different sample types is critical for accurate risk assessment and regulatory monitoring. This document summarizes performance data from various studies and offers detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific application.
Comparative Performance of Analytical Methods for DIAA Detection
The selection of an appropriate analytical technique for this compound (DIAA) detection is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are among the most robust and widely validated methods. The following tables summarize the performance characteristics of these methods in different sample types.
Table 1: Performance of GC-MS/MS for DIAA Detection in Biological Samples
| Parameter | Plasma | Urine | Feces | Liver | Kidney | Other Tissues |
| Recovery (%) | 85.2 - 98.7 | 90.1 - 105.4 | 62.6 - 89.3 | 88.4 - 101.2 | 85.7 - 99.8 | 75.3 - 108.0 |
| RSD (%) | < 10.5 | < 9.8 | < 12.3 | < 11.1 | < 10.8 | < 11.5 |
| LOD (ng/g) | 0.015 | 0.021 | 0.032 | 0.018 | 0.016 | 0.007 - 0.025 |
| LOQ (ng/g) | 0.050 | 0.070 | 0.107 | 0.060 | 0.053 | 0.023 - 0.083 |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
Data synthesized from a study on the development and validation of a GC-MS/MS method for the determination of iodoacetic acid in biological samples.[1]
Table 2: Comparison of Analytical Techniques for Haloacetic Acid (including DIAA) Detection in Water Samples
| Analytical Method | Common Abbreviation | Principle | Typical LOD | Key Advantages | Key Limitations |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separation of volatile compounds followed by mass-based detection. | Low ng/L to µg/L | High sensitivity and selectivity. | Requires derivatization. |
| Gas Chromatography with Electron Capture Detection | GC-ECD | Separation of volatile compounds with sensitive detection of halogenated compounds. | Low ng/L | Excellent sensitivity for halogenated compounds. | Less selective than MS, requires derivatization.[2] |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Separation of non-volatile compounds followed by mass-based detection. | ng/L range | High specificity and sensitivity, often without derivatization. | Matrix effects can be a challenge. |
| Capillary Electrophoresis | CE | Separation based on electrophoretic mobility. | µg/L to mg/L | Simple sample preparation, low reagent consumption.[3] | Lower sensitivity compared to GC/LC-MS.[2] |
| Ion Chromatography-Electrospray Ionization Mass Spectrometry | IC-ESI-MS | Separation of ions followed by mass-based detection. | ng/L range | Good for a wide range of haloacetic acids without derivatization. | Instrumentation may not be widely available. |
Experimental Workflow and Protocols
A generalized workflow for the analysis of DIAA in various sample matrices is presented below. This workflow highlights the critical steps from sample acquisition to final data analysis.
References
Comparative Genotoxicity of Diiodoacetic Acid and Bromoacetic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the genotoxic potential of chemical compounds is paramount. This guide provides a comparative analysis of the genotoxicity of two haloacetic acids: diiodoacetic acid (DIAA) and bromoacetic acid (BAA).
Haloacetic acids (HAAs) are a class of compounds that can be formed as disinfection byproducts in drinking water and are also of interest in various industrial and pharmaceutical contexts. Their potential to cause DNA damage necessitates a clear understanding of their relative genotoxic profiles.
Executive Summary
Current research indicates a general trend in the genotoxicity of haloacetic acids, with iodinated forms often exhibiting greater toxicity than their brominated counterparts. However, the specific placement of this compound in this ranking can vary depending on the specific assay and experimental conditions. Bromoacetic acid is consistently shown to be a potent genotoxic agent. This guide synthesizes available data to facilitate a direct comparison.
Data Presentation: Quantitative Genotoxicity
The following table summarizes the comparative genotoxicity of this compound (DIAA) and Bromoacetic Acid (BAA) based on available in vitro studies.
| Genotoxicity Assay | Cell Line | This compound (DIAA) | Bromoacetic Acid (BAA) | Reference |
| Genotoxicity Ranking (Comet Assay) | Chinese Hamster Ovary (CHO) | Less genotoxic than BAA | More genotoxic than DIAA | [1][2] |
| Mutagenic Potency Ranking (CHO/HGPRT) | Chinese Hamster Ovary K1 (CHO-K1) | Not explicitly ranked in this study | Ranked less mutagenic than Iodoacetic Acid (IAA) and Dibromoacetic Acid (DBAA) | [3] |
| Micronucleus Induction | Human Alveolar Cells (A549) | Genotoxic at 100 µM | Genotoxic at concentrations above 10 µM |
Note: The provided data is based on rank-order comparisons from the cited literature. Specific quantitative values (e.g., % tail DNA in Comet assay, mutant frequency in CHO/HGPRT assay) were not consistently available in the abstracts for a direct side-by-side numerical comparison in this table. The general trend indicates that while iodinated haloacetic acids are potent, BAA is a significant genotoxic agent.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Single Cell Gel Electrophoresis (Comet) Assay
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol used in the comparative analysis of haloacetic acids in CHO cells:
-
Cell Culture and Treatment: Chinese hamster ovary (CHO) cells are cultured in appropriate media. For the assay, cells are treated with various concentrations of DIAA or BAA for a specified duration (e.g., 4 hours).
-
Cell Embedding: Approximately 4 x 104 cells per well are seeded in a 96-well microplate and incubated. Following treatment, the cells are harvested and suspended in low-melting-point agarose. This cell-agarose suspension is then pipetted onto a microscope slide pre-coated with agarose.
-
Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Electrophoresis is then carried out at a specific voltage and duration. Damaged DNA, containing strand breaks, relaxes and migrates out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail (% tail DNA) and the tail moment using image analysis software. At least 50 to 100 cells are scored per sample.
CHO/HGPRT Gene Mutation Assay
This assay measures the frequency of forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) gene locus in Chinese hamster ovary (CHO) cells.
Protocol for assessing the mutagenicity of haloacetic acids:
-
Cell Culture and Treatment: CHO-K1 cells are maintained in standard culture conditions. For the mutation assay, cells are exposed to different concentrations of the test compounds (e.g., BAA) for a set period (e.g., 72 hours).
-
Expression Period: After treatment, the cells are washed and cultured in a non-selective medium for a period (typically 7-9 days) to allow for the expression of any induced mutations. During this time, cells with a functional HGPRT enzyme will continue to divide.
-
Mutant Selection: Following the expression period, cells are plated in a medium containing a selective agent, 6-thioguanine (6-TG). Cells with a functional HGPRT enzyme will incorporate the toxic 6-TG and be killed. Mutant cells lacking a functional HGPRT enzyme will survive and form colonies.
-
Cloning Efficiency and Mutant Frequency Calculation: Concurrently, cells are plated in a non-selective medium to determine the cloning efficiency (the proportion of cells that can form colonies). The number of 6-TG resistant colonies is counted, and the mutant frequency is calculated by correcting for the cloning efficiency.
-
Data Analysis: The mutagenic potency is determined by comparing the mutant frequency in treated cultures to that in solvent control cultures. A statistically significant, dose-dependent increase in mutant frequency indicates a positive result.
Mandatory Visualization
Experimental Workflow for Genotoxicity Assessment
Caption: Experimental workflow for assessing the genotoxicity of DIAA and BAA.
Logical Relationship in Comparative Genotoxicity Evaluation
Caption: Logical flow for the comparative evaluation of DIAA and BAA genotoxicity.
References
A Comparative Analysis of the Alkylating Potential of Diiodoacetic Acid and Iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
The alkylation of cysteine residues is a fundamental technique in proteomics, structural biology, and drug development, primarily aimed at preventing disulfide bond formation and enabling the analysis of protein structure and function. The choice of alkylating agent is critical, as it influences the efficiency, specificity, and potential for off-target modifications. This guide provides an objective comparison of two potent alkylating agents: diiodoacetic acid and iodoacetamide, supported by available experimental data and detailed methodologies.
At a Glance: Key Performance Metrics
While both this compound and iodoacetamide are effective cysteine alkylating agents, they exhibit differences in their reactivity and documented use. Iodoacetamide is a widely used and well-characterized reagent in proteomics. This compound, a member of the haloacetic acid family, is also a potent alkylating agent, though less commonly used in this specific context.
| Feature | This compound | Iodoacetamide |
| Primary Target | Cysteine Residues | Cysteine Residues |
| Reaction Mechanism | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution |
| Reaction Rate with Cysteine | Expected to be high (inferred) | ~0.6 M⁻¹s⁻¹ (at pH 7)[1][2] |
| Known Off-Target Residues | Lysine, Histidine, N-terminus | Lysine, Histidine, N-terminus[1] |
| Primary Applications | General alkylating agent | Proteomics, peptide mapping, enzyme inhibition[3] |
Chemical Reactivity and Alkylation Mechanism
Both this compound and iodoacetamide alkylate cysteine residues through a bimolecular nucleophilic substitution (SN2) reaction.[4] The nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon atom bearing the iodine, leading to the formation of a stable thioether bond and the displacement of the iodide ion.
Interestingly, in the context of specific enzyme active sites, the relative reactivity can be modulated by the local environment. For instance, iodoacetamide is reported to react faster than iodoacetic acid with certain cysteine peptidases, a phenomenon attributed to favorable interactions within the enzyme's active site. This highlights that while intrinsic chemical reactivity is a key factor, the protein context can significantly influence the alkylating potential.
Specificity and Off-Target Effects
A critical consideration in the selection of an alkylating agent is its specificity for cysteine residues. Both this compound and iodoacetamide are known to exhibit off-target reactivity with other nucleophilic amino acid residues, particularly at higher pH values and concentrations. These side reactions can occur with the side chains of lysine and histidine, as well as the N-terminal amino group of proteins and peptides. Such off-target modifications can introduce artifacts and complicate data analysis in proteomics experiments. Careful optimization of reaction conditions, including pH, temperature, and reagent concentration, is crucial to minimize these undesired side reactions.
Experimental Protocols
To quantitatively assess and compare the alkylating potential of this compound and iodoacetamide, a standardized experimental protocol is essential. The following outlines a detailed methodology for determining the second-order rate constants of these reagents with a model thiol-containing compound, such as L-cysteine or glutathione (GSH).
Objective: To determine the second-order rate constant (k₂) for the reaction of this compound and iodoacetamide with a model thiol compound.
Materials:
-
This compound
-
Iodoacetamide
-
L-cysteine or Glutathione (GSH)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Spectrophotometer
-
Reaction vials
-
Stop solution (e.g., a solution containing a large excess of a thiol-containing compound like dithiothreitol, DTT)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare fresh stock solutions of this compound and iodoacetamide in the reaction buffer.
-
Prepare a stock solution of the model thiol (L-cysteine or GSH) in the reaction buffer.
-
Prepare a stock solution of DTNB in the reaction buffer.
-
-
Kinetic Assay:
-
In a temperature-controlled cuvette or reaction vial, add the reaction buffer and the model thiol stock solution to a final concentration of, for example, 100 µM.
-
Initiate the reaction by adding a specific concentration of the alkylating agent (e.g., 1 mM this compound or iodoacetamide).
-
At regular time intervals, withdraw an aliquot of the reaction mixture and add it to a solution containing DTNB to a final concentration of, for example, 200 µM.
-
Immediately measure the absorbance at 412 nm. The absorbance is proportional to the concentration of the colored product, 2-nitro-5-thiobenzoate (TNB), which is formed by the reaction of DTNB with the remaining free thiol.
-
Alternatively, the reaction can be quenched at each time point by adding the aliquot to a stop solution, and the free thiol concentration can then be determined using the DTNB assay.
-
-
Data Analysis:
-
Calculate the concentration of the free thiol at each time point using the Beer-Lambert law and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).
-
Plot the natural logarithm of the thiol concentration versus time. For a pseudo-first-order reaction (with the alkylating agent in large excess), the plot should be linear, and the negative of the slope will give the pseudo-first-order rate constant (kobs).
-
To determine the second-order rate constant (k₂), perform the experiment at several different concentrations of the alkylating agent and plot the obtained kobs values against the alkylating agent concentration. The slope of this second plot will be the second-order rate constant (k₂).
-
Visualizing Experimental Workflow and Reaction Mechanism
To further clarify the experimental process and the underlying chemical reactions, the following diagrams are provided.
Caption: A typical workflow for determining the second-order rate constant of an alkylating agent.
Caption: The SN2 reaction mechanism for cysteine alkylation.
Conclusion
Both this compound and iodoacetamide are potent alkylating agents for cysteine residues. Iodoacetamide is the more established reagent in proteomics, with a well-defined reactivity profile. Based on its chemical structure, this compound is predicted to be a highly reactive alkylating agent, potentially more so than iodoacetamide, although direct comparative kinetic data is lacking. The choice between these reagents will depend on the specific application, the desired reactivity, and the tolerance for potential off-target modifications. For applications requiring very rapid and complete alkylation, this compound may be a suitable candidate, but its use would necessitate careful optimization to control for non-specific reactions. For routine proteomics workflows, iodoacetamide remains a reliable and well-understood choice. Researchers should carefully consider the trade-offs between reactivity and specificity when selecting an alkylating agent for their experimental needs.
References
A Comparative Guide to the Reproducibility of Diiodoacetic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis methods for diiodoacetic acid, a compound of interest in various chemical and pharmaceutical research areas. The reproducibility of a synthetic method is paramount for reliable experimental outcomes and scalable production. This document outlines the primary synthesis route, presents available quantitative data, details experimental protocols, and offers a visual representation of the synthetic workflow.
Introduction to this compound Synthesis
The synthesis of this compound primarily proceeds through a two-step process: the di-iodination of a suitable precursor followed by a decarboxylation reaction. The most commonly cited precursor is malonic acid. The key intermediate in this pathway is diiodomalonic acid, which is subsequently decarboxylated to yield the final product, this compound. While the direct iodination of acetic acid is not a feasible route, the use of malonic acid as a starting material provides a more reliable method.[1]
Comparison of Synthesis Methods
Currently, the most scientifically documented method for the synthesis of this compound is the iodination of malonic acid. Alternative methods are not well-established in the scientific literature, making a direct comparison of multiple distinct methods challenging. Therefore, this guide will focus on the reproducibility of the malonic acid-based synthesis.
The reproducibility of this method is contingent on careful control of reaction conditions to ensure the complete di-iodination of the malonic acid and to manage the subsequent decarboxylation.
Quantitative Data Summary
A comprehensive search of available literature did not yield specific quantitative data on the comparative reproducibility of different synthesis methods for this compound in a single study. However, the synthesis via iodination of malonic acid is reported to produce diiodomalonic acid, which then decarboxylates. One study reported the preparation of diiodomalonic acid by iodinating malonic acid with nascent iodine.[2] The subsequent decarboxylation in an aqueous acidic medium was also noted.[2]
For a meaningful comparison, the following table structure is proposed for researchers to populate with their own experimental data or data from future publications:
| Synthesis Method | Starting Materials | Iodinating Agent | Reaction Conditions | Yield (%) | Purity (%) | Reproducibility (Standard Deviation) | Reference |
| Method 1: Iodination of Malonic Acid | Malonic Acid, Potassium Iodide, Potassium Iodate, Sulfuric Acid | Nascent Iodine (from KI/KIO₃) | Aqueous, acidic, room temp. | Data not available | Data not available | Data not available | [2] |
| Alternative Method (Hypothetical) | e.g., Diethyl Malonate | e.g., N-Iodosuccinimide | Specify solvent, temp., time | Data not available | Data not available | Data not available |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound based on the iodination of malonic acid, as inferred from available scientific literature.[2]
Method 1: Synthesis of this compound via Iodination of Malonic Acid
This method involves two key stages: the formation of diiodomalonic acid and its subsequent decarboxylation.
Stage 1: Synthesis of Diiodomalonic Acid
-
Reaction Setup: In a well-ventilated fume hood, prepare a reaction vessel containing a mixture of malonic acid and acidic iodate. A semibatch reactor is suggested for controlled addition of reactants.
-
Generation of Nascent Iodine: Slowly introduce a solution of potassium iodide into the stirred reaction mixture. The reaction between iodide and iodate in the acidic medium generates nascent iodine in situ, which is a highly reactive iodinating agent.
-
Iodination: The nascent iodine will react with the malonic acid to form iodomalonic acid and subsequently diiodomalonic acid. The reaction progress can be monitored by observing the disappearance of the characteristic color of iodine.
-
Isolation (Hypothetical): As diiodomalonic acid is an intermediate, it may not be isolated. However, if isolation is desired, quenching the reaction and using standard extraction and crystallization techniques would be appropriate.
Stage 2: Decarboxylation to this compound
-
Reaction Conditions: Diiodomalonic acid undergoes spontaneous decarboxylation in an aqueous acidic medium to form this compound and carbon dioxide. The reaction can be facilitated by gentle heating.
-
Monitoring: The evolution of carbon dioxide gas can be observed as an indicator of the progress of the decarboxylation reaction.
-
Purification: The resulting this compound can be purified from the reaction mixture using techniques such as extraction with a suitable organic solvent, followed by washing, drying, and removal of the solvent. Further purification can be achieved by recrystallization or chromatography.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthesis of this compound from malonic acid, the following diagram has been generated using Graphviz.
Caption: Workflow for the synthesis of this compound from malonic acid.
Conclusion
The synthesis of this compound via the iodination of malonic acid is a viable method, although detailed studies on its reproducibility and optimization are not extensively reported in readily available literature. For researchers requiring a consistent supply of this compound, it is recommended to meticulously document reaction parameters and analytical data to establish a reproducible in-house protocol. This guide serves as a foundational resource to aid in this endeavor by summarizing the known synthetic pathway and providing a framework for experimental design and data comparison. Further research into alternative synthesis routes and a thorough investigation of the reaction kinetics and by-product formation would be beneficial to the scientific community.
References
A Comparative Guide to the Measurement of Diiodoacetic Acid for Researchers and Drug Development Professionals
Introduction: Diiodoacetic acid (DIAA), a disinfection byproduct found in treated water, has garnered increasing attention from the scientific community due to its potential toxicological effects.[1][2] As a result, accurate and reliable quantification of DIAA in various matrices is crucial for toxicological studies, environmental monitoring, and drug development processes where halogenated compounds may be present. This guide provides an objective comparison of common analytical methodologies for DIAA measurement, supported by performance data and detailed experimental protocols.
Comparison of Analytical Methods for Haloacetic Acid Measurement
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) |
| Linearity (R²) | 0.9900 - 0.9966[3] | >0.99[4] |
| Intra-day Precision (%RSD) | 2.38 - 9.34%[3] | < 8.9% |
| Inter-day Precision (%RSD) | 4.69 - 8.06% | < 8.8% |
| Limit of Detection (LOD) | 0.42 µg/L (for DCAA) | 0.06 - 0.16 µg/L |
| Limit of Quantification (LOQ) | 1.40 µg/L (for DCAA) | ~1 µg/L |
| Recovery | 69.9 - 107.3% | 86 - 104% in synthetic matrix |
| Sample Preparation | Requires extraction and derivatization | Direct injection often possible |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method typically involves a liquid-liquid extraction followed by derivatization to make the haloacetic acids volatile for GC analysis.
1. Sample Preparation and Extraction:
-
Acidify the water sample (e.g., 20 mL) to a pH below 0.5 with concentrated sulfuric acid.
-
Add a surrogate standard solution.
-
Increase the ionic strength of the aqueous phase by adding anhydrous sodium sulfate.
-
Perform a liquid-liquid extraction with a suitable solvent like methyl tert-butyl ether (MTBE).
2. Derivatization:
-
The acidic analytes are converted to their methyl esters to increase volatility. This can be achieved by adding acidic methanol to the MTBE extract and heating.
-
After the reaction, the mixture is neutralized, for example, with a saturated sodium bicarbonate solution.
3. GC-MS Analysis:
-
GC Column: A common choice is a 5% phenyl methyl siloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: An initial temperature of 40°C held for 1 minute, then ramped to 180°C at 25°C/min and held for 11 minutes, followed by a ramp to 250°C at 30°C/min and held for 2 minutes.
-
Mass Spectrometry: Operated in electron ionization (EI) mode, with the ion source temperature typically around 200°C.
Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS)
IC-MS/MS offers the advantage of direct injection for aqueous samples, simplifying the workflow.
1. Sample Preparation:
-
For many water samples, no pretreatment is required.
-
Samples can be preserved with ammonium chloride and stored at 4°C.
-
An internal standard is added to the sample before injection.
2. Ion Chromatography:
-
Analytical Column: A high-capacity anion-exchange column is used to separate the haloacetic acids from matrix ions.
-
Eluent: A potassium hydroxide gradient is commonly employed.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
Detection: The analysis is performed in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.
Visualizing the Toxicological Impact of this compound
This compound has been shown to exert neurotoxic effects, in part by disrupting cellular energy metabolism. A key molecular target of iodoacetate, a closely related compound, is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Inhibition of GAPDH leads to a cascade of downstream effects, including reduced ATP synthesis and increased oxidative stress.
References
- 1. Iodoacetic Acid, a Water Disinfection Byproduct, Disrupts Hypothalamic, and Pituitary Reproductive Regulatory Factors and Induces Toxicity in the Female Pituitary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
"validation of Diiodoacetic acid as a biomarker for water disinfection byproducts"
A Comparative Guide for Researchers and Drug Development Professionals
The disinfection of drinking water is a critical public health measure, but it can lead to the formation of unintended disinfection byproducts (DBPs). Among these, iodoacetic acids, and specifically Diiodoacetic acid (DIA), have emerged as compounds of significant toxicological concern. This guide provides a comprehensive comparison of DIA with other DBPs, supported by experimental data, and details the methodologies for its validation as a biomarker of DBP exposure and effect.
Comparative Toxicity of this compound
This compound has been demonstrated to be significantly more cytotoxic and genotoxic than its brominated and chlorinated analogues, bromoacetic acid (BAA) and chloroacetic acid (CAA). The following table summarizes the comparative toxicity data from studies on bacterial and mammalian cell lines.
| Biomarker | Cell Line | Endpoint | Fold Increase in Potency vs. BAA | Fold Increase in Potency vs. CAA | Reference |
| This compound (DIA) | S. typhimurium | Cytotoxicity | 2.9x | 53.5x | [1][2] |
| Chinese Hamster Ovary (CHO) | Cytotoxicity | 3.2x | 287.5x | [1][2] | |
| S. typhimurium (TA100) | Genotoxicity | 2.6x | 523.3x | [1] | |
| Chinese Hamster Ovary (CHO) | Genotoxicity | 2.0x | 47.2x |
Experimental Protocols
The validation of DIA as a biomarker relies on robust and reproducible experimental methods. Below are detailed protocols for the quantification of DIA in biological samples and for the assessment of its genotoxic potential.
Quantification of this compound in Biological Samples by GC-MS/MS
This protocol is based on a validated method for the determination of iodoacetic acid in various biological matrices.
1. Sample Preparation (Modified QuEChERS)
-
For Plasma, Urine, and Homogenized Tissues:
-
To 1 mL of the sample in a 15 mL polypropylene centrifuge tube, add 1 mL of acetonitrile and 10 µL of a suitable internal standard (e.g., ¹³C-labeled DIA).
-
Vortex for 1 minute.
-
Add 0.4 g of anhydrous magnesium sulfate (MgSO₄) and 0.1 g of sodium chloride (NaCl).
-
Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
-
2. Derivatization
-
Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., 14% BF₃ in methanol).
-
Seal the tube and heat at 60°C for 30 minutes.
-
Cool to room temperature and add 1 mL of hexane.
-
Vortex for 1 minute and then add 1 mL of saturated sodium bicarbonate solution.
-
Vortex again and centrifuge at 2000 rpm for 5 minutes.
-
Transfer the upper hexane layer containing the derivatized DIA to a GC vial for analysis.
3. GC-MS/MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for the derivatized DIA and internal standard should be determined.
-
Assessment of Genotoxicity by the Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method to detect DNA damage in individual cells.
1. Cell Preparation and Treatment
-
Culture a suitable cell line (e.g., human lymphocytes, CHO cells) to 70-80% confluency.
-
Expose the cells to varying concentrations of this compound (and appropriate positive and negative controls) for a defined period (e.g., 2-24 hours).
-
Harvest the cells by trypsinization and resuspend in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.
2. Slide Preparation and Lysis
-
Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.
-
Quickly pipette the mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose).
-
Cover with a coverslip and allow the agarose to solidify at 4°C for 10 minutes.
-
Gently remove the coverslip and immerse the slide in a cold lysing solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.
3. Electrophoresis and Visualization
-
Gently remove the slides from the lysing solution and place them in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).
-
Allow the DNA to unwind for 20-40 minutes in the buffer.
-
Apply a voltage of 25V and adjust the current to 300 mA for 20-30 minutes.
-
After electrophoresis, gently neutralize the slides with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes, three times.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate software (measuring tail length, tail intensity, and tail moment).
Signaling Pathways and Logical Relationships
The toxicity of this compound is linked to its ability to induce oxidative stress and DNA damage, which can disrupt critical cellular processes, including the hypothalamic-pituitary-gonadal (HPG) axis.
Figure 1. Signaling pathway of this compound toxicity.
Figure 2. Experimental workflow for DIA biomarker validation.
References
Comparative Analysis of Diiodoacetic Acid Effects on Different Cell Lines: An Evidence-Based Guide
Disclaimer: Direct comparative studies on the effects of Diiodoacetic acid (DIAA) on various cell lines are limited in the currently available scientific literature. Therefore, this guide provides a comparative analysis based on the well-documented effects of related haloacetic acids, primarily Iodoacetic acid (IAA) and Dichloroacetic acid (DCA). These compounds share structural similarities and some mechanisms of action with DIAA, offering valuable insights into its potential biological activities. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Analogs
This compound (DIAA) is a halogenated acetic acid and a disinfection byproduct formed during water treatment. Its analogs, Iodoacetic acid (IAA) and Dichloroacetic acid (DCA), have been more extensively studied and are known for their cytotoxic and genotoxic properties.[1][2] IAA is recognized as one of the most cytotoxic and genotoxic of the haloacetic acids.[1][2] DCA has been investigated as a potential anticancer agent due to its ability to shift cellular metabolism from glycolysis to mitochondrial glucose oxidation, thereby inducing apoptosis in cancer cells.[3] Understanding the effects of these related compounds can provide a foundational understanding of the potential mechanisms of DIAA.
Data Presentation: Comparative Effects of Haloacetic Acids on Cell Lines
The following table summarizes the observed effects of Iodoacetic acid (IAA) and Dichloroacetic acid (DCA) on various cell lines, providing a basis for hypothesizing the potential effects of this compound.
| Compound | Cell Line(s) | Observed Effects | Reference(s) |
| Iodoacetic Acid (IAA) | Chinese Hamster Ovary (CHO) | Cytotoxic and genotoxic; inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), reducing pyruvate and ATP levels. | |
| Human Lymphocytes and Sperm | Causes DNA damage. | ||
| Mouse Ovarian Follicles | Inhibits follicle growth, alters steroidogenesis, induces apoptosis, and affects cell cycle progression. | ||
| Fibroblast cell lines | Induces significant DNA damage and tumorigenic potential. | ||
| A549 (human lung carcinoma), MCF7 (human mammary cancer) | Exhibits higher toxicity in cancer cells compared to non-cancerous CHO cells. Acts as a radiosensitizer. | ||
| HepG2 (human liver cancer) | Activates the Nrf2-mediated antioxidant response. | ||
| Dichloroacetic Acid (DCA) | Ovarian cancer cells | Upregulates apoptosis by regulating mitochondrial function. | |
| Lung, breast, and glioblastoma cancer cell lines | Promotes apoptosis by shifting metabolism from aerobic glycolysis to glucose oxidation. | ||
| Endometrial cancer cell lines (Ishikawa, RL95-2, KLE, AN3CA, SKUT1B) | Induces apoptosis via mitochondrial, NFAT-Kv1.5, and PUMA mediated mechanisms. | ||
| HEC1A and HEC1B (highly invasive endometrial adenocarcinoma) | Resistant to DCA-induced apoptosis. | ||
| SKOV-3 and MDAH-2774 (epithelial ovarian cancer) | Induces apoptosis, reduces MPO, iNOS, and HIF-1α, and increases SOD. | ||
| A549, SK-HEP-1, UPCI:SCC070, HeLa, MES-SA (cancer cell lines) | Induces cell death at varying rates. | ||
| GM03349B and RPE (noncancerous cell lines) | Also susceptible to cell death induced by DCA. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments cited in the analysis of haloacetic acids.
Cell Culture and Treatment
-
Cell Lines and Culture Conditions: The specific cell lines (e.g., A549, MCF7, CHO) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: A stock solution of the haloacetic acid (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS).
-
Treatment: Cells are seeded in multi-well plates and allowed to attach overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the solvent at the same concentration used for the compound) is always included.
Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
After the desired treatment period (e.g., 24, 48, or 72 hours), MTT solution is added to each well and incubated for 2-4 hours at 37°C.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Following treatment, both adherent and floating cells are collected.
-
Cells are washed with cold PBS and then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
Mandatory Visualization
Signaling Pathway for Haloacetic Acid-Induced Apoptosis
The following diagram illustrates a generalized signaling pathway for apoptosis induced by haloacetic acids like IAA and DCA, which often involves the mitochondrial (intrinsic) pathway.
Caption: Generalized signaling pathway of haloacetic acid-induced apoptosis.
Experimental Workflow for Comparative Cytotoxicity Analysis
The diagram below outlines a typical experimental workflow for comparing the cytotoxic effects of a compound like this compound on different cell lines.
Caption: Experimental workflow for comparative cytotoxicity analysis.
References
- 1. Iodoacetic acid - Wikipedia [en.wikipedia.org]
- 2. Iodoacetic Acid, a Water Disinfection Byproduct, Disrupts Hypothalamic, and Pituitary Reproductive Regulatory Factors and Induces Toxicity in the Female Pituitary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodoacetic Acid Inhibits Follicle Growth and Alters Expression of Genes that Regulate Apoptosis, the Cell Cycle, Estrogen Receptors, and Ovarian Steroidogenesis in Mouse Ovarian Follicles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diiodoacetic Acid
For Immediate Release – Researchers, scientists, and drug development professionals can ensure a safe laboratory environment by adhering to proper disposal procedures for diiodoacetic acid. This highly corrosive and toxic compound requires careful handling to mitigate risks and comply with regulatory standards.
This compound is classified as a hazardous substance, and its disposal is regulated. It is crucial to follow established protocols to prevent harm to personnel and the environment. This guide provides essential safety and logistical information for the proper management of this compound waste.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its hazards. The substance is toxic if swallowed and causes severe skin burns and eye damage[1][2][3]. Always consult the Safety Data Sheet (SDS) for detailed information.
Personal Protective Equipment (PPE): When handling this compound, personnel must wear appropriate PPE to prevent exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat, apron, or coveralls to prevent skin contact.
-
Respiratory Protection: In case of dust or aerosols, use a certified respirator[4].
In Case of a Spill: For small spills, carefully sweep the solid material into a designated, labeled waste container[2]. Avoid creating dust. The affected area can then be neutralized with a dilute solution of sodium carbonate. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed |
| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage |
| Serious Eye Damage | H318 | Danger | Causes serious eye damage |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical for laboratory safety and environmental protection. The following protocol outlines the necessary steps for its collection and disposal as a halogenated organic waste.
Materials Required:
-
Designated hazardous waste container (clearly labeled)
-
Personal Protective Equipment (as listed above)
-
Waste manifest or log sheet
Procedure:
-
Waste Segregation: this compound is a halogenated organic compound. It must be collected in a designated waste container for halogenated organic waste. Do not mix it with non-halogenated waste, as this can increase disposal costs and complicate the disposal process.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other components of the waste stream. Ensure the label is legible and securely attached to the container.
-
Waste Collection:
-
Carefully transfer solid this compound waste into the designated container using a chemically resistant scoop or spatula.
-
For solutions containing this compound, pour the liquid waste carefully into the designated container, avoiding splashes.
-
Do not overfill the container. Leave adequate headspace to allow for expansion of contents.
-
-
Container Storage:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials such as strong oxidizing agents and bases.
-
-
Documentation: Maintain a log of the waste added to the container, including the quantity and date. This information is necessary for the hazardous waste manifest.
-
Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company. This compound waste is typically disposed of via incineration at a regulated facility. It is transported under the UN number 2923 with the proper shipping name "Corrosive solid, toxic, n.o.s." or "TOXIC SOLIDS, CORROSIVE, ORGANIC, N.O.S.".
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
